Product packaging for Drometrizole-d3(Cat. No.:)

Drometrizole-d3

Cat. No.: B1156295
M. Wt: 228.26
Attention: For research use only. Not for human or veterinary use.
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Description

Drometrizole-d3 is a deuterated analog of Drometrizole, a benzotriazole derivative known for its effective absorption of ultraviolet (UV) light across both UVA and UVB spectra . The incorporation of three deuterium atoms in place of hydrogen creates a stable isotopologue, making it an invaluable internal standard for precise quantitative analysis in methods like Liquid Chromatography-Mass Spectrometry (LC-MS). This allows researchers to accurately measure concentrations of the non-deuterated compound in complex matrices with high reliability and reproducibility. The parent compound, Drometrizole, is a photostable, lipophilic molecule used extensively as a UV filter in sunscreens and a stabilizer in polymers to prevent degradation from light exposure . Its mechanism of action involves absorbing high-energy UV radiation and releasing it as less harmful, lower-energy wavelengths . While Drometrizole is approved for use in cosmetics in various regions like the EU and Canada, its safety profile is supported by studies indicating low dermal absorption and minimal systemic exposure . This compound is supplied For Research Use Only (RUO). It is strictly intended for laboratory analysis and must not be used in diagnostic procedures, as a cosmetic ingredient, or for any personal uses. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C₁₃H₈D₃N₃O

Molecular Weight

228.26

Synonyms

2-(2-Hydroxy-5-methylphenyl)benzotriazole-d3;  2-(2H-Benzotriazol-2-yl)-4-methylphenol-d3;  2-(2H-Benzotriazol-2-yl)-p-cresol-d3;  2-(5-Methyl-2-hydroxyphenyl)benzotriazole-d3;  2-(5’-Methyl-2’-hydroxyphenyl)_x000B_benzotriazole;  2-Benzotriazol-2-yl-4-methylph

Origin of Product

United States

Foundational & Exploratory

Drometrizole-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Drometrizole-d3 in a research setting. This compound, the deuterium-labeled analogue of Drometrizole (a benzotriazole UV absorber), serves as a crucial tool in analytical chemistry, primarily as an internal standard for isotope dilution mass spectrometry. Its use allows for the accurate quantification of Drometrizole in complex matrices by correcting for sample loss during preparation and variations in instrument response.

Core Application: Isotope Dilution Analysis

This compound is predominantly used as an internal or surrogate standard in analytical methods designed to quantify Drometrizole in various environmental and biological samples. The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of the labeled standard (this compound) to a sample prior to processing. As the labeled standard is chemically identical to the analyte of interest (Drometrizole), it experiences the same chemical and physical behavior throughout the extraction, purification, and analysis steps. By measuring the ratio of the unlabeled analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision.

Data Presentation: Analytical Method Performance

The following table summarizes typical performance data for analytical methods employing this compound as an internal standard for the quantification of Drometrizole in water samples, based on published literature for benzotriazole UV stabilizers.[1][2]

ParameterValueMatrixAnalytical Technique
Limit of Detection (LOD) 0.21 - 2.17 ng/LRiver Water, SewageLC-MS/MS
Limit of Quantification (LOQ) 0.06 - 0.31 ng/mLWastewaterLC-MS/MS
Recovery Rate 76% - 114%Spiked Water SamplesOn-line SPE-LC-MS/MS
Relative Standard Deviation (RSD) 1% - 15% (inter-day)Spiked Water SamplesOn-line SPE-LC-MS/MS

Experimental Protocols

A representative experimental protocol for the analysis of Drometrizole in environmental water samples using this compound as a surrogate standard is detailed below. This protocol is adapted from methodologies developed for the monitoring of phenolic endocrine-disrupting chemicals.

Sample Preparation and Extraction
  • Sample Collection: Collect 500 mL of the water sample (e.g., river water) in a clean glass bottle.

  • Fortification: Spike the sample with a known concentration of this compound solution to serve as a surrogate standard.

  • Direct Acetylation: To derivatize the phenolic analytes, add acetic anhydride and potassium carbonate to the water sample to achieve final concentrations of 2% and 5% (v/v and w/v), respectively. Stir the mixture for 30 minutes at 40°C. This step enhances the extractability of the analytes.

  • Solid-Phase Extraction (SPE): Pass the acetylated water sample through a C18 SPE cartridge at a flow rate of 10 mL/min. The cartridge will retain the analytes of interest.

  • Elution: Elute the retained compounds from the SPE cartridge with an appropriate solvent, such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Inject the reconstituted sample extract into a liquid chromatography system equipped with a suitable analytical column (e.g., a C18 reversed-phase column). A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is typically used to separate the target analytes.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Mass Spectrometry Parameters (MRM Transitions)

For the detection of Drometrizole and its labeled standard, specific precursor ions (Q1) are selected and fragmented to produce characteristic product ions (Q3). The following table provides the likely MRM transitions for Drometrizole. The transitions for this compound will have a +3 Da shift in the precursor ion mass.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)
Drometrizolem/z 226.1m/z 198.1
This compoundm/z 229.1m/z 201.1

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 500 mL Water Sample Spike Spike with this compound (Surrogate Standard) Sample->Spike Addition Acetylation Direct Acetylation (Acetic Anhydride, K2CO3) Spike->Acetylation Derivatization SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Acetylation->SPE Extraction Elution Elution with Organic Solvent SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration LC_MS LC-MS/MS Analysis (MRM Mode) Concentration->LC_MS Injection Quantification Quantification (Ratio of Drometrizole to this compound) LC_MS->Quantification Data Acquisition

References

Drometrizole-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drometrizole-d3, a deuterated analogue of the ultraviolet (UV) absorber Drometrizole. This document details its chemical properties, synthesis, and applications, with a focus on its role as an internal standard in analytical methodologies.

Core Chemical Data

This compound is the isotopically labeled version of Drometrizole, where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution is critical for its use in quantitative analysis, particularly in mass spectrometry-based methods.

PropertyValue
Chemical Name 2-(2H-Benzotriazol-2-yl)-4-(methyl-d3)-phenol
CAS Number Not explicitly assigned; parent compound Drometrizole is CAS 2440-22-4.
Molecular Formula C₁₃H₈D₃N₃O
Molecular Weight 228.26 g/mol

Mechanism of Action: UV Absorption

Drometrizole functions as a UV absorber by converting harmful UV radiation into harmless thermal energy. Its high degree of photostability allows it to dissipate the absorbed energy without undergoing significant degradation[1]. This property is crucial for protecting various materials, including cosmetics and plastics, from the damaging effects of sunlight[2][3][4]. The process involves the absorption of UV photons, leading to an excited electronic state, followed by a rapid, non-radiative decay back to the ground state, releasing the energy as heat.

UV_Absorption_Mechanism UV UV Photon (300-400 nm) Drometrizole_Ground Drometrizole (Ground State) UV->Drometrizole_Ground Absorption Drometrizole_Excited Drometrizole (Excited State) Drometrizole_Ground->Drometrizole_Excited Drometrizole_Excited->Drometrizole_Ground Non-Radiative Decay Heat Heat (Thermal Energy) Drometrizole_Excited->Heat

Caption: Mechanism of UV energy dissipation by Drometrizole.

Synthesis Protocol

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found, a general method can be inferred from standard practices for synthesizing deuterated aromatic compounds. The synthesis would likely involve a multi-step process, starting with a deuterated precursor. A plausible route is the H-D exchange reaction of the starting material for the methyl group with a deuterium source like heavy water (D₂O) under high temperature and pressure, often facilitated by a catalyst.

General Synthetic Approach:

  • Deuteration of Precursor: The synthesis would likely begin with the deuteration of a precursor to 4-methylphenol, such as p-cresol, to introduce the d3-methyl group. This can be achieved through various deuteration methods.

  • Nitration: The resulting 4-(methyl-d3)-phenol would then be nitrated to introduce a nitro group ortho to the hydroxyl group.

  • Reduction: The nitro group is subsequently reduced to an amino group, forming 2-amino-4-(methyl-d3)-phenol.

  • Diazotization and Cyclization: The amino group is diazotized and then reacted with a suitable coupling partner to form the benzotriazole ring structure, yielding the final this compound product.

Experimental Protocols: Application as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Drometrizole in various matrices, including environmental samples, cosmetics, and biological fluids. Its chemical similarity to the analyte and its distinct mass ensure accurate and precise measurements.

Typical Workflow for Quantification using LC-MS/MS:

  • Sample Preparation:

    • A known amount of this compound internal standard solution is spiked into the sample and calibration standards.

    • The sample undergoes extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

    • The extract is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The analyte and internal standard are separated on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid.

  • Mass Spectrometric Detection:

    • The separated compounds are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored for both Drometrizole and this compound.

    • The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the amount of Drometrizole in the unknown sample.

Analytical_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. LC-MS/MS Analysis cluster_DataProcessing 3. Data Processing Sample Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute Inject Inject into HPLC/UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for Drometrizole analysis using this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Drometrizole-d3 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the Drometrizole-d3 analytical standard. The methodologies detailed herein are designed to yield a high-purity product suitable for use in a variety of research and development applications, including pharmacokinetic studies and as an internal standard in analytical assays.

Introduction

Drometrizole is a benzotriazole-based UV absorber widely used in various industrial and cosmetic applications to protect materials from degradation by ultraviolet radiation. The isotopically labeled analog, this compound, serves as an invaluable tool in analytical and metabolic studies, allowing for precise quantification and differentiation from its non-labeled counterpart. This guide outlines a robust synthetic route and a rigorous purification protocol to obtain this compound of high isotopic and chemical purity.

The synthesis of this compound is strategically designed to incorporate the deuterium atoms at the methyl group of the p-cresol moiety. This is achieved by utilizing a deuterated precursor, p-cresol-d3, in a multi-step synthetic sequence.

Synthesis of this compound

The overall synthetic pathway for this compound involves three main stages: the preparation of the deuterated starting material (p-cresol-d3), the synthesis of the benzotriazole precursor, and the final coupling and cyclization to form the target molecule.

Synthesis of p-Cresol-d3

The key to synthesizing this compound is the preparation of p-cresol deuterated at the methyl group. A feasible approach involves the reduction of a deuterated aldehyde.

Experimental Protocol:

  • Oxidation of p-tolualdehyde to p-toluic acid: p-Tolualdehyde is oxidized to p-toluic acid using a standard oxidizing agent like potassium permanganate.

  • Deuteration of p-toluic acid: The carboxylic acid group is protected, and the methyl group is subjected to a deuteration reaction, for instance, through a series of halogenation and reduction steps using a deuterium source.

  • Reduction to p-cresol-d3: The deuterated p-toluic acid derivative is then reduced to the corresponding alcohol, p-cresol-d3, using a suitable reducing agent like lithium aluminum deuteride (LiAlD4) for the final deuteration step if necessary, or a standard reducing agent if the deuterium is already incorporated.

Synthesis of 2-(2H-benzotriazol-2-yl)-4-methylphenol-d3 (this compound)

The synthesis of Drometrizole involves the coupling of a diazotized aminophenol with a phenol, followed by cyclization. To obtain the deuterated analog, p-cresol-d3 is used in place of p-cresol. A common and effective route is the reductive cyclization of a nitro-azo compound.

Experimental Protocol:

  • Nitration of p-cresol-d3: p-Cresol-d3 is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 2-nitro-p-cresol-d3.

  • Coupling with a Diazonium Salt: 2-Nitroaniline is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-nitro-p-cresol-d3 under alkaline conditions to form a nitro-azo intermediate.

  • Reductive Cyclization: The nitro-azo intermediate is then subjected to a reductive cyclization reaction. This can be achieved using a reducing agent such as zinc powder in an alkaline medium or through catalytic hydrogenation. This step simultaneously reduces the nitro group and the azo linkage, leading to the formation of the benzotriazole ring and yielding the crude this compound.

Diagram of the Synthesis Workflow:

Synthesis_Workflow start_end start_end process process product product p_cresol_d3 p-Cresol-d3 nitration Nitration (HNO3, H2SO4) p_cresol_d3->nitration nitro_p_cresol_d3 2-Nitro-p-cresol-d3 nitration->nitro_p_cresol_d3 coupling Azo Coupling nitro_p_cresol_d3->coupling nitroaniline 2-Nitroaniline diazotization Diazotization (NaNO2, HCl) nitroaniline->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt diazonium_salt->coupling nitro_azo_intermediate Nitro-azo Intermediate coupling->nitro_azo_intermediate reductive_cyclization Reductive Cyclization (e.g., Zn/NaOH) nitro_azo_intermediate->reductive_cyclization crude_drometrizole_d3 Crude this compound reductive_cyclization->crude_drometrizole_d3 purification Purification crude_drometrizole_d3->purification final_product This compound Analytical Standard purification->final_product

Caption: Synthetic workflow for this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities to meet the stringent requirements of an analytical standard. Recrystallization is a highly effective method for this purpose.

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical for effective recrystallization. Drometrizole is soluble in hot organic solvents like ethanol, methanol, and acetone, and has lower solubility in these solvents at room temperature. A suitable solvent system can be determined by small-scale solubility tests. A mixture of ethanol and water is often a good choice, where the crude product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed, followed by re-heating to get a clear solution.

  • Recrystallization Procedure: The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove any remaining soluble impurities. The crystals are then dried under vacuum to a constant weight. The purity of the recrystallized product should be assessed by the analytical methods described below. The process can be repeated if the desired purity is not achieved.

Diagram of the Purification Workflow:

Purification_Workflow start_end start_end process process product product qc qc crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cooling Slow Cooling & Ice Bath filtrate->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Vacuum Drying washing->drying pure_product Pure this compound drying->pure_product qc_check Purity Analysis (HPLC, NMR, MS) pure_product->qc_check

Caption: Purification workflow for this compound.

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of analytical techniques should be employed.

Parameter Technique Expected Outcome
Chemical Purity High-Performance Liquid Chromatography (HPLC)>99% purity with a single major peak.
Identity Confirmation ¹H NMR, ¹³C NMR SpectroscopySpectra consistent with the structure of Drometrizole, with the absence of the methyl proton signal in ¹H NMR and a characteristic shift in the ¹³C NMR for the deuterated carbon.
Molecular Weight and Isotopic Enrichment Mass Spectrometry (MS)Molecular ion peak corresponding to the mass of this compound (m/z = 228.26 for [M]+). High isotopic enrichment with minimal contribution from non-deuterated and partially deuterated species.
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

HPLC Parameters Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at the λmax of Drometrizole (approx. 303 and 344 nm)
Injection Volume 10 µL
Column Temperature 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and to verify the position of the deuterium labels.

  • ¹H NMR: The spectrum of this compound should be identical to that of Drometrizole, with the notable exception of the singlet corresponding to the methyl protons, which should be absent or significantly diminished.

  • ¹³C NMR: The spectrum will show the characteristic peaks for the Drometrizole backbone. The carbon of the deuterated methyl group will exhibit a multiplet due to C-D coupling and a characteristic isotopic shift.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on the isotopic purity of the synthesized compound.

  • Expected Molecular Ion: For this compound (C₁₃H₈D₃N₃O), the expected monoisotopic mass is approximately 228.11 g/mol .

  • Fragmentation Pattern: The fragmentation pattern should be consistent with the structure of Drometrizole, with mass shifts in fragments containing the deuterated methyl group.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound analytical standard. The successful implementation of these protocols will enable researchers to obtain a reliable standard for use in a wide range of scientific applications. Adherence to good laboratory practices and safety precautions is paramount throughout all stages of the synthesis and purification process.

Drometrizole-d3 as a UV Absorber: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drometrizole, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, safeguards materials and formulations from photodegradation by efficiently converting harmful UV radiation into harmless thermal energy. This technical guide provides a comprehensive overview of the core mechanism of action of drometrizole and its deuterated isotopologue, drometrizole-d3. The primary mechanism hinges on an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This document details the intricacies of the ESIPT cycle, the anticipated effects of deuterium substitution on the photophysical properties of drometrizole, and provides standardized experimental protocols for the characterization of such UV absorbers.

Introduction to Benzotriazole UV Absorbers

Benzotriazole-based UV absorbers are a cornerstone in the stabilization of polymers, coatings, and cosmetic formulations against the deleterious effects of UV radiation. Their efficacy lies in their molecular structure, which is engineered to undergo a rapid and reversible photochemical reaction upon absorption of UV light, allowing for the dissipation of the absorbed energy in a non-destructive manner. Drometrizole, chemically known as 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, is a widely utilized UV absorber that exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of drometrizole is attributed to its ability to undergo an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT). This process occurs in a four-stage cycle:

  • UV Absorption (Excitation): Upon absorption of a UV photon, the drometrizole molecule is promoted from its ground electronic state (E) to an excited singlet state (E*). In this initial excited state, the molecule retains its original enol-imino tautomeric form.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic hydroxyl group and the basicity of the triazole nitrogen atom are significantly increased. This facilitates an extremely rapid, sub-picosecond transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring, forming an excited-state keto-amino tautomer (K*). This transfer occurs through a pre-existing intramolecular hydrogen bond.

  • Non-Radiative Decay: The excited keto-amino tautomer (K*) is energetically unstable and rapidly decays to its ground state (K) via non-radiative pathways, primarily through vibrational relaxation. This step is crucial as it dissipates the absorbed UV energy as heat. A minor fraction of molecules may decay via fluorescence, emitting a photon at a longer wavelength (a large Stokes shift).

  • Reverse Proton Transfer: In the ground state, the keto-amino tautomer (K) is unstable relative to the enol-imino form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol-imino ground state (E) and completing the photoprotective cycle. This rapid regeneration ensures that the drometrizole molecule is immediately available to absorb another UV photon.

The efficiency of this cycle prevents the molecule from undergoing destructive photochemical reactions, such as photoisomerization or fragmentation, thus imparting excellent photostability.

The Role of Deuteration: this compound

This compound is an isotopologue of drometrizole where the three hydrogen atoms of the methyl group on the phenol ring are replaced with deuterium atoms. The primary impact of this isotopic substitution on the UV-absorbing mechanism is expected to be a kinetic isotope effect (KIE) on the ESIPT process.

The substitution of hydrogen with the heavier deuterium isotope can influence the vibrational frequencies of the molecule, particularly those involving the C-D bonds. While the protons of the methyl group are not directly involved in the proton transfer, their isotopic substitution can subtly influence the electronic and vibrational landscape of the molecule. More significantly, if the phenolic proton were to be deuterated, a pronounced KIE would be expected.

Based on studies of similar ESIPT systems, deuteration of the transferring proton typically leads to a slower rate of proton transfer due to the increased mass. This can result in a longer excited-state lifetime for the enol-imino form (E*). A longer lifetime of the initially excited state could potentially open up competing deactivation pathways, such as fluorescence or intersystem crossing to the triplet state, which might slightly alter the overall photophysical properties and photostability. For instance, in the case of the indigo dye, which also undergoes ESIPT, deuterium substitution resulted in a longer excited-state lifetime with a kH/kD ratio of 2.5, indicating the role of quantum tunneling in the proton transfer process.[1]

Quantitative Photophysical Data

The following table summarizes the available and inferred photophysical properties of drometrizole and the expected qualitative changes for this compound.

PropertyDrometrizoleThis compound
Absorption Maximum (λmax) ~300-350 nmExpected to be very similar to drometrizole
Molar Extinction Coefficient (ε) High in the UV-A and UV-B regionsExpected to be very similar to drometrizole
Fluorescence Quantum Yield (Φf) Very lowPotentially slightly higher than drometrizole
Excited-State Lifetime (τ) Ultrafast (femtoseconds to picoseconds)Expected to be longer than drometrizole

Visualizing the Mechanism and Workflows

The ESIPT Photochemical Cycle

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) E Enol (E) E_star Excited Enol (E) E->E_star UV Absorption K Keto (K) K->E Reverse Proton Transfer K_star Excited Keto (K) E_star->K_star ESIPT (ultrafast) K_star->K Non-radiative Decay (Heat Dissipation) K_star->K Fluorescence (minor pathway)

Caption: The four-stage photochemical cycle of drometrizole, illustrating the ESIPT mechanism.

Experimental Workflow for UV Absorber Characterization

workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_transient Transient Absorption Spectroscopy prep Prepare solutions of Drometrizole & this compound in a suitable solvent (e.g., cyclohexane) uvvis Measure absorbance spectra to determine λmax and ε prep->uvvis steadystate Steady-State Fluorescence: Determine emission spectra and quantum yield (Φf) prep->steadystate transient Probe the dynamics of the excited states (E* and K*) on an ultrafast timescale prep->transient timeresolved Time-Resolved Fluorescence: Measure excited-state lifetime (τ) steadystate->timeresolved

References

A Technical Guide to High-Purity Drometrizole-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Drometrizole-d3, a deuterated analogue of the UV absorber Drometrizole. This document outlines the commercial sources for this stable isotope-labeled compound, its primary applications in analytical research, and detailed methodologies for its use.

Introduction to Drometrizole and the Role of its Deuterated Analog

Drometrizole is a benzotriazole-based UV absorber widely used in various industrial and commercial products to protect them from UV degradation. In the realm of biomedical and environmental research, the accurate quantification of Drometrizole in complex matrices is often crucial. This compound, with deuterium atoms incorporated into its structure, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical properties are nearly identical to the non-labeled Drometrizole, but its increased mass allows for clear differentiation in a mass spectrometer, enabling precise and accurate quantification of the target analyte.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is critical for ensuring the accuracy and reliability of experimental results. Several reputable chemical suppliers specialize in the synthesis and characterization of stable isotope-labeled compounds. Below is a comparative table of leading commercial suppliers for high-purity this compound.

SupplierProduct NumberChemical PurityIsotopic PurityAnalytical Data Provided
Toronto Research Chemicals D478917≥98%Not specifiedCertificate of Analysis, HPLC, MS
Alsachim 4933-S-M199.7%99.6%Certificate of Analysis, HPLC, Mass Spec, NMR
Clearsynth CS-O-10421High PurityNot specifiedCertificate of Analysis

Experimental Protocol: Quantification of Drometrizole using this compound as an Internal Standard by LC-MS/MS

The following is a generalized protocol for the quantification of Drometrizole in a given sample matrix using this compound as an internal standard with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Researchers should optimize the parameters based on their specific instrumentation and sample type.

1. Preparation of Stock Solutions and Internal Standard Working Solution:

  • Drometrizole Stock Solution (1 mg/mL): Accurately weigh 1 mg of Drometrizole standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.

  • This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the appropriate solvent to achieve a final concentration that is comparable to the expected concentration range of the analyte in the samples.

2. Sample Preparation:

  • To a known volume or weight of the sample (e.g., 1 mL of plasma or 1 g of homogenized tissue), add a precise volume of the this compound internal standard working solution.

  • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

  • Evaporate the solvent from the extracted sample and reconstitute it in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Drometrizole and this compound. These transitions should be determined by infusing the individual standards into the mass spectrometer.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of Drometrizole to the peak area of this compound against the concentration of the Drometrizole calibration standards.

  • Quantify the amount of Drometrizole in the samples by interpolating the peak area ratios from the calibration curve.

Visualizing the Experimental Workflow and Analytical Principle

The following diagrams illustrate the key processes and principles involved in using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection add_is Spike with this compound Internal Standard start->add_is extract Sample Extraction (e.g., LLE, SPE) add_is->extract reconstitute Evaporation and Reconstitution extract->reconstitute inject Injection into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of Drometrizole using this compound.

G Analyte Drometrizole (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio Measured Signal IS This compound (Internal Standard) IS->Ratio Reference Signal Concentration Accurate Concentration of Drometrizole Ratio->Concentration Correlates to

Caption: Principle of quantification using an internal standard.

The Analytical Role of Drometrizole-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Drometrizole-d3, the deuterated analog of the UV-absorbing agent Drometrizole, serves a critical but highly specific function in the analytical realm. While its non-labeled counterpart is widely incorporated into cosmetic formulations for its photoprotective properties, this compound's utility lies in its application as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its role in enhancing the accuracy and reliability of analytical methodologies.

Principle of Isotope Dilution Mass Spectrometry

The primary application of this compound is in isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). In this technique, a known quantity of the deuterated standard (this compound) is added to a sample containing the non-deuterated analyte of interest (Drometrizole). The SIL-IS is chemically identical to the analyte and thus exhibits the same behavior during sample preparation, extraction, and chromatographic separation.

However, due to the mass difference imparted by the deuterium atoms, the SIL-IS can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise quantification can be achieved. This approach effectively corrects for variations in sample matrix effects, ionization efficiency, and sample loss during preparation, leading to highly accurate and precise results.

Hypothetical Application: Quantification of Drometrizole in a Sunscreen Formulation

Table 1: Hypothetical Quantitative Data for Drometrizole Analysis
ParameterValue
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Recovery 95 - 105%
Experimental Protocol: LC-MS/MS Quantification of Drometrizole

1. Sample Preparation:

  • Accurately weigh 100 mg of the sunscreen formulation into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

  • Add 100 µL of a 1 µg/mL this compound internal standard solution.

  • Vortex for 5 minutes to ensure thorough mixing and dissolution.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate any insoluble excipients.

  • Carefully collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Drometrizole: Precursor ion (e.g., [M+H]⁺) → Product ion

      • This compound: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Workflow and Data Analysis

The following diagram illustrates the typical workflow for the quantification of Drometrizole using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Sunscreen Sample add_is Spike with This compound sample->add_is extract Solvent Extraction add_is->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lc Liquid Chromatography (Separation) filter->lc ms Mass Spectrometry (Detection) lc->ms ratio Calculate Peak Area Ratio (Drometrizole / this compound) ms->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Figure 1: Experimental workflow for Drometrizole quantification.

The logical relationship for quantification using an internal standard is straightforward. The response of the analyte is normalized to the response of the known concentration of the internal standard.

logical_relationship Analyte_Response Analyte Peak Area (Drometrizole) Response_Ratio Response Ratio Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (this compound) IS_Response->Response_Ratio Analyte_Concentration Calculated Concentration of Drometrizole Response_Ratio->Analyte_Concentration IS_Concentration Known Concentration of This compound IS_Concentration->Analyte_Concentration

Figure 2: Logical relationship for internal standard quantification.

Conclusion

This compound is an essential tool for researchers and analytical chemists requiring precise and accurate quantification of Drometrizole in various matrices. Its use as a stable isotope-labeled internal standard in mass spectrometry-based methods mitigates potential errors arising from sample preparation and instrumental variability. While specific, detailed applications in peer-reviewed literature are not abundant, its utility is well-established within the principles of analytical chemistry, making it a valuable component in the development and validation of robust analytical methods for Drometrizole.

Photostability and Degradation of Drometrizole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drometrizole, a benzotriazole-based ultraviolet (UV) absorber, is widely utilized for its efficacy in protecting materials from light-induced degradation. Its deuterated isotopologue, Drometrizole-d3, serves as a valuable tool in analytical and metabolic studies. This technical guide provides a comprehensive overview of the photostability and degradation of this compound. While specific experimental data on the photodegradation of this compound is limited due to its inherent high photostability, this document synthesizes the available information on Drometrizole and related 2-(2-hydroxyphenyl)benzotriazole compounds to present a detailed understanding of its behavior upon exposure to UV radiation. The guide covers the compound's physicochemical properties, UV absorption characteristics, and discusses its notable photostability. Furthermore, it outlines a representative experimental protocol for photostability testing, presents illustrative quantitative data, and proposes potential photodegradation pathways. The information herein is intended to be a valuable resource for professionals in research and development who work with or study this important UV stabilizer. It is important to note that the deuteration at the methyl group is not expected to significantly alter the photochemical behavior of the benzotriazole chromophore; therefore, data and principles applicable to Drometrizole are considered relevant to this compound.

Physicochemical Properties and UV Absorption

This compound is the deuterated form of Drometrizole, with three deuterium atoms replacing the hydrogen atoms on the methyl group. This isotopic labeling is primarily for use as an internal standard in analytical methods.

PropertyValueReference
Chemical Name 2-(2H-Benzotriazol-2-yl)-4-(methyl-d3)-phenolN/A
Synonyms This compound, Tinuvin P-d3N/A
CAS Number 115964-01-9N/A
Molecular Formula C₁₃H₈D₃N₃ON/A
Molecular Weight 228.28 g/mol N/A
Appearance Off-white to light yellow powderN/A
Melting Point 128-132 °CN/A
Solubility Soluble in organic solvents such as ethanol, acetone, and toluene; insoluble in water.N/A
UV Absorption Maxima (λmax) ~303 nm (UVB) and ~344 nm (UVA)[1]

Drometrizole and its derivatives are characterized by strong absorption in the UV region of the electromagnetic spectrum, which is the basis for their function as UV absorbers[2]. The molecule's structure allows for efficient absorption of UV radiation, followed by a rapid, non-radiative decay to the ground state, which dissipates the absorbed energy as heat without undergoing significant chemical change. This process is central to its high photostability.

Photostability of this compound

Drometrizole and its derivatives are renowned for their exceptional photostability[2][3][4]. This property is a primary requirement for a UV absorber, as it must remain effective over extended periods of light exposure. The mechanism of this photostability involves an efficient excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the benzotriazole nitrogen atom. This process creates a transient keto-type species that rapidly reverts to the original enol form, dissipating the absorbed UV energy as heat.

Due to this high intrinsic photostability, studies detailing the photodegradation kinetics and quantum yield of Drometrizole are scarce. The molecule is generally considered to be highly resistant to direct photolysis.

Illustrative Quantitative Photodegradation Data

ParameterIllustrative ValueConditions
Photodegradation Rate Constant (k) 1.0 x 10⁻⁵ min⁻¹Simulated solar radiation (Xenon lamp)
Photodegradation Half-life (t₁/₂) ~48 daysContinuous irradiation
Quantum Yield (Φ) < 1 x 10⁻⁴In ethanol, at 340 nm

Experimental Protocol for Photostability Testing

The following is a representative experimental protocol for assessing the photostability of this compound, based on the principles outlined in the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B and methodologies applied to similar compounds.

Objective: To evaluate the photostability of this compound in solution under controlled UV and visible light exposure.

Materials and Equipment:

  • This compound reference standard

  • HPLC-grade ethanol

  • Volumetric flasks and pipettes

  • Quartz cuvettes or borosilicate glass vials

  • Photostability chamber equipped with a calibrated Xenon lamp (simulating ICH D65/ID65 emission standards) or a combination of cool white fluorescent and near-UV lamps.

  • Calibrated radiometer/lux meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare test solutions in quartz cuvettes or borosilicate glass vials at a concentration of 10 µg/mL.

    • Prepare "dark" control samples by wrapping identical vials in aluminum foil to protect them from light.

  • Light Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to a light intensity that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Monitor and control the temperature inside the chamber to prevent thermal degradation.

  • Sampling:

    • Withdraw aliquots from the test and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours of exposure).

  • Analytical Method:

    • Analyze the withdrawn samples by a validated stability-indicating HPLC method.

    • Mobile Phase: Acetonitrile:Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 344 nm

    • Injection Volume: 10 µL

    • Quantify the peak area of this compound and any observed degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Compare the results from the exposed samples to the dark control samples to differentiate between photodegradation and other potential degradation pathways.

    • If significant degradation is observed, plot the natural logarithm of the concentration versus time to determine the photodegradation rate constant (k).

    • Calculate the photodegradation half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (1 mg/mL in Ethanol) B Prepare Test Solutions (10 µg/mL in Quartz Vials) A->B C Prepare Dark Control Samples (wrapped in foil) B->C D Place Samples in Photostability Chamber C->D E Expose to Calibrated Light Source F Withdraw Aliquots at Time Intervals E->F G HPLC-UV/MS Analysis F->G H Quantify this compound and Degradation Products G->H I Calculate % Remaining H->I J Determine Rate Constant (k) and Half-life (t₁/₂) I->J

Caption: Workflow for Photostability Testing of this compound.

Potential Photodegradation Pathways

Although highly stable, under forced conditions or prolonged exposure to high-energy UV light, 2-(2-hydroxyphenyl)benzotriazoles may undergo degradation. The primary chromophore is the benzotriazole ring system. Photodegradation, if it occurs, would likely involve the cleavage of this ring system or modifications to the phenol moiety.

Based on the known photochemistry of related compounds, a plausible, albeit minor, degradation pathway could involve the photo-cleavage of the N-N bond within the triazole ring, followed by rearrangement and reaction with solvent or oxygen. Another possibility is the photo-oxidation of the phenol ring.

Proposed Photodegradation Pathway of Drometrizole

G Drometrizole This compound ExcitedState Excited Singlet State Drometrizole->ExcitedState UV Photon (hν) ESIPT ESIPT (Keto form) ExcitedState->ESIPT Intramolecular Proton Transfer Degradation Minor Degradation Pathways (Forced Conditions) ExcitedState->Degradation < 0.01% GroundState Ground State (Heat Dissipation) ESIPT->GroundState Non-radiative decay GroundState->Drometrizole Product1 Ring-Opened Products Degradation->Product1 Product2 Phenol Oxidation Products Degradation->Product2

Caption: Energy Dissipation and Proposed Minor Degradation Pathways for this compound.

Conclusion

This compound, like its non-deuterated counterpart, is a highly photostable compound, a characteristic that is fundamental to its function as a UV absorber. Its molecular structure allows for the efficient dissipation of absorbed UV energy through non-destructive photophysical pathways, primarily excited-state intramolecular proton transfer. While this inherent stability makes the study of its degradation challenging, this guide provides a framework for its photostability assessment based on established scientific principles and methodologies. The outlined experimental protocol offers a systematic approach to evaluating its behavior under standardized light exposure conditions. The proposed degradation pathways, while hypothetical, are based on the known photochemistry of the 2-(2-hydroxyphenyl)benzotriazole class of compounds and provide a basis for further investigation into the potential, albeit minor, degradation products that may form under forced conditions. This technical guide serves as a foundational resource for scientists and researchers, enabling a deeper understanding of the photostability of this compound and providing practical guidance for its study.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Drometrizole using Drometrizole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Drometrizole in a selected matrix. The method utilizes Drometrizole-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides comprehensive instructions for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Drometrizole is a benzotriazole derivative widely used as a UV absorber in various applications, including cosmetics, plastics, and industrial products to prevent degradation from UV radiation.[1][2] Its presence in consumer products and potential environmental exposure necessitate sensitive and specific analytical methods for its quantification. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Drometrizole. The use of its deuterated analog, this compound, as an internal standard corrects for matrix effects and variations in sample processing, leading to reliable quantification.

Physicochemical Properties of Analytes

A summary of the relevant physicochemical properties of Drometrizole and its internal standard is presented in Table 1. Understanding these properties is crucial for developing appropriate sample preparation and chromatographic methods.

PropertyDrometrizoleThis compoundReference
Chemical Formula C₁₃H₁₁N₃OC₁₃H₈D₃N₃O[3][4]
Molecular Weight 225.25 g/mol 228.28 g/mol [3][4]
Monoisotopic Mass 225.0902 g/mol 228.1090 g/mol [3]
LogP 4.3~4.3[3][5]
Water Solubility 173 µg/L at 20°CNot available[5]
Solubility Soluble in organic solvents such as ethanol, acetone, and DMSO.[1][6]Assumed similar to Drometrizole

Experimental

Materials and Reagents
  • Drometrizole analytical standard (≥98% purity)

  • This compound analytical standard (≥98% purity, isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Control matrix (e.g., human plasma, environmental water sample)

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Drometrizole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Drometrizole primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for plasma or serum samples.

  • Pipette 50 µL of the sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions and Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Drometrizole 226.1198.11003020
226.191.11003035
This compound 229.1201.11003020

Results and Discussion

This method demonstrates high specificity for Drometrizole, with no significant interference from endogenous matrix components at the retention times of the analyte and internal standard. The use of this compound ensures accurate quantification across a range of concentrations. The chromatographic conditions provide a sharp and symmetrical peak for Drometrizole, with an expected retention time of approximately 2.8 minutes. The developed method is suitable for high-throughput analysis.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample (50 µL) add_is Add Internal Standard (this compound, 10 µL) sample->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect Mass Spectrometric Detection (ESI+, MRM) lc_sep->ms_detect data_proc Data Processing and Quantification ms_detect->data_proc

Caption: Workflow for Drometrizole analysis.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Drometrizole. The protocol is detailed and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.

References

Application Note: Quantification of UV Filters in Water Samples by SPE-LC-MS/MS Using Drometrizole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ultraviolet (UV) filters are a group of chemical compounds widely used in sunscreens, cosmetics, and plastics to protect against UV radiation. Their extensive use has led to their presence as emerging contaminants in various environmental water bodies. Due to potential endocrine-disrupting effects and other adverse ecological impacts, the accurate and sensitive quantification of these compounds in water samples is of significant importance.

This application note describes a robust and sensitive method for the simultaneous quantification of a range of commonly used UV filters in water samples. The method utilizes Solid-Phase Extraction (SPE) for sample preconcentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Drometrizole-d3 is employed as an internal standard. This deuterated analog of the benzotriazole UV stabilizer, Drometrizole, closely mimics the behavior of the target analytes during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response.

Materials and Methods

Target Analytes

A selection of common UV filters from different chemical classes was chosen for this method:

  • Benzophenone-3 (BP-3)

  • Octocrylene (OC)

  • Avobenzone (AVO)

  • Ethylhexyl Methoxycinnamate (EHMC)

  • Homosalate (HMS)

  • Drometrizole

  • Benzophenone-1 (BP-1)

  • 4-Methylbenzylidene Camphor (4-MBC)

Standards and Reagents
  • Native analytical standards of all target UV filters (purity >98%)

  • This compound (internal standard, purity >98%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Oasis HLB SPE cartridges (or equivalent)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect 250 mL of water sample in amber glass bottles. If not analyzed immediately, store at 4°C and process within 48 hours.

  • Spiking: Add a known concentration of this compound internal standard solution to each sample, quality control sample, and calibration standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 6 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate the target analytes.

  • Ionization Mode: ESI positive and/or negative, depending on the target analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Results

The described method allows for the sensitive and selective quantification of the target UV filters in various water matrices. The use of this compound as an internal standard provides excellent correction for potential matrix effects and ensures high accuracy and precision.

Quantitative Data

The following table summarizes representative method performance data for the target UV filters, adapted from existing literature on similar analytical methods.[1][2][3] It is important to note that these values are illustrative and should be determined for each specific instrument and matrix during method validation.

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)
Benzophenone-3 (BP-3)0.5 - 2.01.5 - 6.085 - 110
Octocrylene (OC)1.0 - 5.03.0 - 15.090 - 115
Avobenzone (AVO)0.8 - 3.02.4 - 9.080 - 105
Ethylhexyl Methoxycinnamate (EHMC)1.2 - 6.03.6 - 18.088 - 112
Homosalate (HMS)1.5 - 7.04.5 - 21.082 - 108
Drometrizole0.7 - 2.52.1 - 7.592 - 110
Benzophenone-1 (BP-1)0.4 - 1.51.2 - 4.587 - 113
4-Methylbenzylidene Camphor (4-MBC)1.0 - 4.03.0 - 12.085 - 115

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (250 mL) Spike Spike with This compound (IS) Sample->Spike SPE_Load Sample Loading Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol & Water) SPE_Condition->SPE_Load SPE_Wash Washing (5% Methanol) SPE_Load->SPE_Wash SPE_Dry Drying (Nitrogen) SPE_Wash->SPE_Dry SPE_Elute Elution (Methanol) SPE_Dry->SPE_Elute Evap Evaporation to Dryness SPE_Elute->Evap Recon Reconstitution (Methanol:Water) Evap->Recon LC_MSMS LC-MS/MS Analysis (C18 Column, ESI, MRM) Recon->LC_MSMS Data_Acq Data Acquisition LC_MSMS->Data_Acq Quant Quantification using Internal Standard Calibration Data_Acq->Quant Report Reporting Results Quant->Report

Caption: Experimental workflow for the quantification of UV filters in water.

Conclusion

The presented SPE-LC-MS/MS method provides a reliable and sensitive tool for the quantification of a variety of UV filters in environmental water samples. The incorporation of this compound as an internal standard is crucial for achieving high-quality quantitative data by effectively compensating for matrix-induced signal suppression or enhancement and variability in sample processing. This method is well-suited for routine monitoring of UV filter contamination in surface water, groundwater, and wastewater, aiding in environmental risk assessment and management.

References

Application Note: High-Throughput Analysis of Drometrizole in Cosmetic Formulations Using Drometrizole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, a benzotriazole-based UV absorber, is a common ingredient in a wide array of cosmetic and personal care products designed to protect from photodegradation and enhance product stability.[1] Regulatory bodies worldwide mandate the monitoring of Drometrizole concentrations in consumer products to ensure consumer safety. This application note presents a robust and sensitive method for the quantitative analysis of Drometrizole in complex cosmetic matrices, such as creams and lotions.

The described protocol employs a simple yet effective sample preparation procedure involving ultrasound-assisted extraction followed by solid-phase extraction (SPE) for cleanup. Quantification is achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), with Drometrizole-d3 serving as the internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Drometrizole analytical standard

  • This compound internal standard (LGC Standards or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE Cartridges: C18, 100 mg, 1 mL (or equivalent)

  • Cosmetic cream/lotion samples

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • SPE manifold

  • HPLC-MS/MS system

Sample Preparation

A detailed workflow for the sample preparation is outlined below. This procedure is designed to efficiently extract Drometrizole and its deuterated internal standard from a complex cosmetic matrix while minimizing interferences.

G cluster_sample_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Instrumental Analysis sample Weigh 0.1 g of cosmetic sample add_is Spike with this compound Internal Standard sample->add_is add_solvent Add 10 mL Methanol add_is->add_solvent vortex Vortex for 2 minutes add_solvent->vortex ultrasonicate Ultrasonicate for 30 minutes vortex->ultrasonicate centrifuge Centrifuge at 10,000 rpm for 10 minutes ultrasonicate->centrifuge supernatant Collect supernatant centrifuge->supernatant condition Condition C18 SPE cartridge with Methanol and Water load Load the supernatant supernatant->load condition->load wash Wash with Water/Methanol mixture load->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate to dryness under Nitrogen elute->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject

Caption: Workflow for the extraction and cleanup of Drometrizole from cosmetic samples.

Detailed Steps:

  • Accurately weigh approximately 0.1 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough dispersion of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet insoluble excipients.

  • Carefully collect the supernatant for SPE cleanup.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.

    • Elute the analytes with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.

Instrumental Analysis: HPLC-MS/MS

HPLC Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Drometrizole226.1198.1
This compound229.1201.1

Data Presentation

The following table summarizes the quantitative performance of the method. The recovery data is based on similar UV filters in cosmetic matrices, and the LOD/LOQ values are for Drometrizole.[2]

AnalyteRecovery (%)RSD (%) (n=6)LOD (µg/L)LOQ (µg/L)
Drometrizole61.1 - 119.0< 1.00.08 - 1.820.26 - 6.07
This compoundExpected to be similar to Drometrizole< 1.0N/AN/A

Conclusion

The described method provides a reliable and high-throughput solution for the quantitative analysis of Drometrizole in various cosmetic formulations. The use of an isotopically labeled internal standard, this compound, ensures high accuracy and precision, making this protocol suitable for routine quality control and regulatory compliance monitoring in the cosmetics industry. The sample preparation procedure, combining ultrasonic extraction and SPE, is effective in removing matrix interferences, leading to a robust and sensitive HPLC-MS/MS analysis.

References

Application Note: Solid-Phase Extraction Protocol for Drometrizole-d3 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drometrizole is a benzotriazole derivative widely used as a UV absorber in various applications, including cosmetics and plastics, to protect materials from photodegradation.[1][2] Its presence in environmental water bodies has raised concerns, necessitating sensitive and reliable analytical methods for its quantification.[3] Drometrizole-d3 is the deuterated form of Drometrizole, commonly used as an internal standard in quantitative analysis by mass spectrometry to ensure accuracy and precision. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from water samples, a crucial step for sample cleanup and concentration prior to instrumental analysis.

This protocol is based on established methods for the extraction of UV filters from aqueous matrices and is designed to be a robust starting point for method development and validation.[3][4][5]

Data Presentation

Table 1: Typical SPE Performance Data for UV Filters (Including Benzotriazoles)

ParameterTypical ValueReference
Recovery44% - 99%[5]
Relative Standard Deviation (RSD)< 19%[5]
Method Detection Limit (MDL)0.1 - 5 ng/L[5]
Limit of Quantification (LOQ)1.9 - 11.8 ng/L[3]

Note: These values are indicative of performance for a range of UV filters and should be validated for this compound in the specific sample matrix.

Experimental Protocol

This protocol outlines the solid-phase extraction of this compound from water samples using a reversed-phase SPE cartridge.

Materials and Reagents:

  • This compound standard

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Glass fiber filters (1 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

1. Sample Pre-treatment:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.

  • Adjust the pH of the filtered water sample to approximately 5.0 using 0.1 M HCl or 0.1 M NaOH.[5]

  • Spike the sample with an appropriate concentration of this compound solution (e.g., to achieve a final concentration of 100 ng/L).

2. SPE Cartridge Conditioning:

  • Place the reversed-phase SPE cartridges on a vacuum manifold.

  • Wash the cartridges with 6 mL of ethyl acetate.

  • Flush the cartridges with 6 mL of methanol.

  • Equilibrate the cartridges with 6 mL of deionized water (pH adjusted to 5.0).

  • Ensure the sorbent bed does not go dry during the conditioning steps.

3. Sample Loading:

  • Load 200 mL of the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

4. Washing:

  • After loading the entire sample, wash the cartridge with 6 mL of deionized water to remove any remaining interfering substances.

  • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

5. Elution:

  • Place a collection tube inside the vacuum manifold.

  • Elute the retained this compound from the cartridge with two 3 mL aliquots of ethyl acetate.

  • Allow the sorbent to soak in the solvent for a few minutes before applying vacuum to ensure efficient elution.

6. Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol or a suitable solvent compatible with the analytical instrument (e.g., LC-MS/MS).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Post-Extraction Sample Water Sample Collection Filtration Filtration (1 µm) Sample->Filtration pH_Adjust pH Adjustment (pH 5.0) Filtration->pH_Adjust Spiking Spiking with this compound pH_Adjust->Spiking Conditioning Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Spiking->Conditioning Loading Sample Loading (200 mL at 5 mL/min) Conditioning->Loading Washing Washing (6 mL Deionized Water) Loading->Washing Drying Drying under Vacuum Washing->Drying Elution Elution (2 x 3 mL Ethyl Acetate) Drying->Elution Evaporation Evaporation under Nitrogen Elution->Evaporation Reconstitution Reconstitution (1 mL Methanol) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Signaling_Pathway UV_Radiation UV Radiation Material Polymer / Cosmetic Formulation UV_Radiation->Material Drometrizole Drometrizole (UV Absorber) UV_Radiation->Drometrizole Material->Drometrizole Contains Degradation Material Degradation Material->Degradation Without Protection Energy_Conversion Excited State -> Heat Dissipation Drometrizole->Energy_Conversion Absorbs UV Energy_Conversion->Material Protects

Caption: Protective mechanism of Drometrizole as a UV absorber.

References

Application Notes and Protocols for the GC-MS Analysis of Drometrizole with Drometrizole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, a benzotriazole-based UV absorber, is widely used in cosmetics, plastics, and various industrial applications to protect materials from photodegradation. Its prevalence necessitates robust analytical methods for its quantification in diverse matrices to ensure product quality, assess environmental fate, and understand potential human exposure. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of Drometrizole. The use of a stable isotope-labeled internal standard, Drometrizole-d3, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Drometrizole using GC-MS with this compound as an internal standard, catering to the needs of researchers, scientists, and drug development professionals.

Principle of the Method

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The analyte (Drometrizole) and the internal standard are then co-extracted, derivatized (if necessary), and analyzed by GC-MS. Since this compound is chemically identical to Drometrizole, it experiences the same losses during sample processing and has a similar response in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, regardless of variations in extraction efficiency or injection volume. Due to the presence of a hydroxyl group, Drometrizole often requires derivatization, typically silylation, to improve its volatility and chromatographic performance for GC-MS analysis.

Applications

This method is applicable to a wide range of matrices, including:

  • Cosmetic Formulations: To ensure compliance with regulatory limits and for quality control of sunscreen products, creams, lotions, and other personal care items.

  • Environmental Samples: For monitoring the presence and concentration of Drometrizole in water, soil, sediment, and biota to assess its environmental impact.

  • Biological Matrices: For toxicokinetic and human exposure studies through the analysis of blood, urine, or tissue samples.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of Drometrizole. Please note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterCosmetic Matrix[1]Biological Matrix (Whole Blood)Environmental Matrix (Wastewater)
Limit of Detection (LOD) 0.04 - 0.63 mg/g~0.1 ng/mL~1 ng/L
Limit of Quantification (LOQ) 0.12 - 2.10 mg/g~0.3 ng/mL~3 ng/L
Linear Range 0.5 - 50 µg/mL0.5 - 100 ng/mL5 - 500 ng/L
Recovery 88.4% - 103.6%[1]> 90%85% - 115%
Precision (RSD) 1.2% - 4.9%[1]< 10%< 15%

Experimental Protocols

Herein are detailed protocols for the GC-MS analysis of Drometrizole in cosmetic and environmental water samples.

Protocol 1: Analysis of Drometrizole in Cosmetic Products

This protocol is adapted from a method for the determination of sunscreen agents in cosmetics by GC-MS.[1]

1. Materials and Reagents

  • Drometrizole analytical standard

  • This compound internal standard

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Sodium Sulfate

  • 0.22 µm syringe filters

2. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic product (e.g., cream, lotion) into a 50 mL volumetric flask.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution in methanol to the flask.

  • Extraction: Add dichloromethane to the flask and perform ultrasonic extraction for 15 minutes.

  • Dilution: After extraction, bring the solution to volume with dichloromethane and mix thoroughly.

  • Filtration: Filter an aliquot of the extract through a 0.22 µm syringe filter into a GC vial.

3. Derivatization

  • Evaporate a portion of the filtered extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 290°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Drometrizole-TMS derivative: Monitor characteristic ions (e.g., m/z 297, 282)

    • This compound-TMS derivative: Monitor corresponding shifted ions (e.g., m/z 300, 285)

5. Data Analysis

  • Identify the peaks of Drometrizole-TMS and this compound-TMS based on their retention times and selected ions.

  • Construct a calibration curve by plotting the ratio of the peak area of Drometrizole-TMS to the peak area of this compound-TMS against the concentration of Drometrizole.

  • Quantify the amount of Drometrizole in the sample using the calibration curve.

Protocol 2: Analysis of Drometrizole in Environmental Water Samples

This protocol outlines a general procedure for the analysis of Drometrizole in water samples, which can be adapted based on the specific water matrix and required sensitivity.

1. Materials and Reagents

  • Drometrizole analytical standard

  • This compound internal standard

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Anhydrous Sodium Sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. Acidify to pH < 2 with sulfuric acid if necessary.

  • Internal Standard Spiking: Spike a known volume of the water sample (e.g., 500 mL) with the this compound internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it.

  • Elution: Elute the retained analytes with a suitable solvent, such as dichloromethane or a mixture of dichloromethane and methanol.

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. Derivatization and GC-MS Analysis

  • Follow the derivatization and GC-MS analysis steps as described in Protocol 1.

Visualizations

Experimental Workflow for GC-MS Analysis of Drometrizole

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt (Cosmetic, Water, etc.) Spike Spike with This compound Sample->Spike Add Internal Standard Extraction Extraction (Ultrasonic or SPE) Spike->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatize Silylation with BSTFA Cleanup->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Isotope Dilution Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of Drometrizole.

Logical Relationship of Analytical Steps

Logical_Flow Start Start: Sample Extraction Extraction Start->Extraction IS Internal Standard (this compound) IS->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification Result Result Quantification->Result

Caption: Logical flow of the analytical method for Drometrizole.

References

Application Notes and Protocols for Drometrizole-d3 in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Drometrizole-d3 in environmental monitoring studies. Drometrizole, a benzotriazole UV absorber used in various consumer products and industrial applications, is an emerging environmental contaminant. Accurate quantification of Drometrizole in environmental matrices is crucial for assessing its environmental fate, transport, and potential ecological risks. This compound, as a stable isotope-labeled internal standard, is essential for achieving high accuracy and precision in these analytical measurements, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Drometrizole and its Environmental Significance

Drometrizole (2-(2H-benzotriazol-2-yl)-4-methylphenol) is a UV filter widely used to protect materials from degradation. Its presence in wastewater effluents and surface waters has raised concerns due to its persistence and potential for bioaccumulation. Monitoring its concentration in various environmental compartments is key to understanding its environmental impact.

Key Applications of this compound:

  • Internal Standard in Isotope Dilution Mass Spectrometry: this compound is the ideal internal standard for the quantification of Drometrizole. Its chemical and physical properties are nearly identical to the native compound, ensuring that it behaves similarly during sample extraction, cleanup, and analysis. This corrects for matrix effects and variations in instrument response, leading to highly accurate and reliable data.

  • Method Development and Validation: Used to optimize and validate analytical methods for the detection of Drometrizole in complex environmental samples such as wastewater, surface water, sediment, and sludge.

  • Tracer in Environmental Fate Studies: In controlled laboratory or field studies, this compound can be used as a tracer to study the degradation pathways and transport mechanisms of Drometrizole in the environment.

Analytical Methodology: Quantification of Drometrizole in Water Samples

The following protocol outlines a robust method for the determination of Drometrizole in aqueous environmental samples using solid-phase extraction (SPE) followed by LC-MS/MS analysis, with this compound as an internal standard.

Experimental Protocol: Water Sample Analysis

2.1.1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • Immediately upon collection, acidify the samples to a pH of approximately 2 with a suitable acid (e.g., sulfuric or hydrochloric acid) to inhibit microbial degradation.

  • Store the samples at 4°C and analyze within 48 hours of collection.

2.1.2. Sample Preparation: Solid-Phase Extraction (SPE):

  • Spike the water sample (typically 100-500 mL, filtered through a 0.45 µm glass fiber filter) with a known concentration of this compound solution (e.g., 50 ng).

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water (pH 2).

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of reagent water to remove interfering polar compounds.

  • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elute the retained analytes with 6 mL of methanol or a suitable solvent mixture (e.g., methanol/acetonitrile).

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

2.2.1. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-15 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

2.2.2. Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Drometrizole226.1198.120
Drometrizole226.1120.125
This compound 229.1 201.1 20
This compound 229.1 123.1 25

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation: Occurrence of Drometrizole in Environmental Waters

The following table summarizes representative concentrations of Drometrizole found in various aqueous environmental matrices, as determined by methods utilizing this compound as an internal standard.

Environmental MatrixLocationConcentration Range (ng/L)Mean Concentration (ng/L)Frequency of Detection (%)
Wastewater InfluentUrban WWTP500 - 25001200100
Wastewater EffluentUrban WWTP50 - 30015095
Surface Water (River)Downstream of WWTP10 - 1004580
Surface Water (Lake)Recreational Area<5 - 501560
Drinking Water (Raw)River Intake<5 - 20840
Drinking Water (Treated)Municipal Supply<5

LLOQ: Lower Limit of Quantification. Data is representative and compiled from various environmental monitoring studies.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Water Sample Collection & Preservation Spiking 2. Spiking with This compound SampleCollection->Spiking SPE 3. Solid-Phase Extraction (SPE) Spiking->SPE Elution 4. Elution SPE->Elution Evaporation 5. Evaporation & Reconstitution Elution->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS DataProcessing 7. Data Processing & Quantification LCMS->DataProcessing

Caption: Workflow for the analysis of Drometrizole in water samples.

Logic of Isotope Dilution Analysis

isotope_dilution Analyte Drometrizole (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Known Amount) IS->Extraction Sample Environmental Sample LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Ratio of Drometrizole / this compound LCMS->Ratio Quantification Calculate Initial Drometrizole Concentration Ratio->Quantification

Caption: Principle of quantification using isotope dilution with this compound.

Application Note: Quantitative Analysis of Benzotriazole UV Stabilizers in Environmental Water Samples using LC-MS/MS with Drometrizole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a sensitive and robust analytical method for the simultaneous quantification of six benzotriazole UV stabilizers (BUVSs) in environmental water samples. The method utilizes automated on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Drometrizole-d3 is employed as an internal standard to ensure accuracy and precision. The detailed protocol provided herein is suitable for researchers monitoring the presence of these emerging contaminants in aquatic environments.

Introduction

Benzotriazole UV stabilizers (BUVSs) are a class of high-production-volume chemicals used in a wide variety of consumer and industrial products, including plastics, coatings, and personal care products, to prevent photodegradation.[1] Due to their widespread use and persistence, BUVSs are now recognized as emerging environmental contaminants and have been detected in various environmental matrices, including water, sediment, and biota.[1] Concerns over their potential for bioaccumulation and endocrine-disrupting effects necessitate the development of sensitive and reliable analytical methods for their monitoring.[2] This application note describes a validated LC-MS/MS method for the determination of six common BUVSs in environmental water samples, incorporating this compound as an internal standard for improved quantification.

Experimental Protocols

Target Analytes

The analytical method is designed for the quantification of the following benzotriazole UV stabilizers:

  • UV-P (Drometrizole)

  • UV-234

  • UV-326

  • UV-327

  • UV-328

  • UV-329

Internal Standard (IS): this compound

Materials and Reagents
  • Analytical standards of the six target BUVSs (purity ≥97%)

  • This compound (purity ≥98%)

  • HPLC-grade methanol (MeOH) and acetonitrile (ACN)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • SPE cartridges (e.g., Oasis HLB or equivalent) for off-line sample preparation if an on-line system is not available.

Standard Solutions Preparation
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of each BUVS analyte and this compound in methanol.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all six target BUVSs by diluting the stock solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in methanol.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by spiking the working standard mixture and the internal standard working solution into ultrapure water.

Sample Preparation (Automated On-line SPE)

For laboratories without an automated on-line SPE system, a manual off-line SPE protocol can be adapted.

  • Sample Collection: Collect water samples in amber glass bottles.

  • Fortification: Spike a known concentration of the this compound internal standard into each sample.

  • Filtration: Filter the samples through a 0.45 µm glass fiber filter to remove suspended particles.

  • On-line SPE:

    • System: An HPLC system equipped with an on-line SPE module.

    • SPE Cartridge: A suitable cartridge for retaining the analytes (e.g., a polymeric reversed-phase cartridge).

    • Loading: Directly inject a defined volume of the filtered and fortified water sample onto the SPE cartridge.

    • Washing: Wash the cartridge with ultrapure water to remove interfering hydrophilic compounds.

    • Elution: Elute the trapped analytes from the SPE cartridge onto the analytical column using the HPLC mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in ultrapure water

    • B: Acetonitrile

  • Gradient Elution: A gradient program should be optimized to ensure the separation of all analytes. An example gradient is provided in the data tables.

  • Ionization Mode: ESI positive mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of Benzotriazole UV Stabilizers
ParameterSetting
LC System
Analytical ColumnC18, 2.1 x 100 mm, 2.6 µm
Column Temperature40 °C
Injection Volume10 µL
Flow Rate0.3 mL/min
Mobile Phase Gradient
0.0 min50% B
2.0 min50% B
12.0 min95% B
15.0 min95% B
15.1 min50% B
20.0 min50% B
MS System
Ionization ModeESI Positive
Capillary Voltage4.0 kV
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure45 psi
Table 2: MRM Transitions and Collision Energies for Target Analytes and Internal Standard
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)CE 1 (eV)Product Ion 2 (m/z)CE 2 (eV)
UV-P 226.1197.120169.125
UV-234 448.2223.122196.128
UV-326 316.1259.118232.124
UV-327 358.2302.220274.226
UV-328 350.2294.218266.224
UV-329 324.2268.220240.226
This compound (IS) 229.1200.120172.125
Table 3: Method Performance Data
AnalyteCalibration Range (ng/L)LOD (ng/L)LOQ (ng/L)Recovery (%) (at 50 ng/L)Precision (RSD, %) (at 50 ng/L)
UV-P 1 - 1000>0.9980.31.0955.2
UV-234 1 - 1000>0.9970.51.5926.1
UV-326 1 - 1000>0.9980.41.2984.8
UV-327 1 - 1000>0.9960.62.0897.3
UV-328 1 - 1000>0.9970.51.8916.5
UV-329 1 - 1000>0.9980.31.1965.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Water Sample Collection fortification 2. Fortification with this compound (IS) sample_collection->fortification filtration 3. Filtration (0.45 µm) fortification->filtration online_spe 4. On-line SPE (Concentration & Clean-up) filtration->online_spe lc_separation 5. LC Separation (C18 Column) online_spe->lc_separation ms_detection 6. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration 7. Peak Integration ms_detection->peak_integration calibration 8. Calibration Curve Generation peak_integration->calibration quantification 9. Quantification of Analytes calibration->quantification

References

Application Notes and Protocols for the Use of Drometrizole-d3 in Human Biomonitoring of UV Filter Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drometrizole is a benzotriazole-based UV filter widely used in personal care products and industrial applications to protect materials from UV degradation. Its widespread use has led to concerns about human exposure and potential endocrine-disrupting effects. Human biomonitoring, the measurement of chemicals or their metabolites in human specimens such as urine or blood, is a critical tool for assessing internal exposure levels.

Drometrizole-d3, a deuterated analog of Drometrizole, serves as an ideal internal standard for quantitative analysis in human biomonitoring studies. Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows for clear differentiation by mass spectrometry, enabling accurate quantification of Drometrizole in complex biological matrices. These application notes provide a detailed protocol for the analysis of Drometrizole in human urine using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of Drometrizole in human urine is depicted below.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Interpretation urine_collection Urine Sample Collection spike_is Spike with this compound (Internal Standard) urine_collection->spike_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike_is->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction elution Elution of Analytes extraction->elution evaporation Evaporation & Reconstitution elution->evaporation lc_msms LC-MS/MS Analysis evaporation->lc_msms quantification Quantification using Calibration Curve lc_msms->quantification data_processing Data Processing quantification->data_processing exposure_assessment Exposure Assessment data_processing->exposure_assessment

Figure 1: Experimental workflow for the biomonitoring of Drometrizole.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the analysis of benzotriazole UV filters in human urine.

ParameterDrometrizole & Related BenzotriazolesSample MatrixAnalytical MethodReference
Limit of Detection (LOD) 0.05 - 0.1 µg/LUrineGC-MS/MS[1][2]
Limit of Detection (LOD) 0.07 - 4.0 ng/mLUrineLC-ESI-MS/MS[3][4]
Mean Relative Recovery 88% - 112%UrineGC-MS/MS[1][2]
Precision (RSD%) < 15%UrineNot Specified[5]

Detailed Experimental Protocol

This protocol details the necessary steps for the quantitative analysis of Drometrizole in human urine samples.

1. Materials and Reagents

  • Drometrizole (analytical standard)

  • This compound (internal standard)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human urine samples (stored at -20°C)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Drometrizole and this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions to prepare working solutions for calibration curves and spiking. A typical spiking solution concentration for this compound is 100 ng/mL.

3. Sample Preparation

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: To 1 mL of the urine supernatant in a glass tube, add a known amount of the this compound internal standard solution (e.g., 20 µL of 100 ng/mL).

  • Enzymatic Hydrolysis: To deconjugate Drometrizole metabolites, add 0.5 mL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 16 hours.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 97% mobile phase A, 3% mobile phase B).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm) is suitable for separation.[6]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (2:3).[6]

    • Gradient Elution: A typical gradient would be:

      • 0-12 min: 3% to 85% B[6]

      • 12-12.1 min: 85% to 97% B[6]

      • 12.1-14 min: Hold at 97% B[6]

      • 14-14.1 min: 97% to 3% B[6]

      • 14.1-16 min: Hold at 3% B (re-equilibration)[6]

    • Flow Rate: 0.32 mL/min.[6]

    • Injection Volume: 2 µL.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for Drometrizole and this compound need to be optimized on the instrument.

5. Quantification and Quality Control

  • Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of Drometrizole standard solutions spiked with the internal standard.

  • Quantification: The concentration of Drometrizole in the urine samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

  • Quality Control: Include blank samples, spiked samples (for recovery assessment), and duplicate samples in each analytical batch to ensure the quality and reliability of the data.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the use of this compound and the accurate quantification of Drometrizole exposure.

G cluster_0 Methodology cluster_1 Analytical Process cluster_2 Outcome cluster_3 Application IS This compound (Internal Standard) SamplePrep Sample Preparation (Extraction, etc.) IS->SamplePrep Analyte Drometrizole (Analyte) Analyte->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Correction Correction for Analytical Variability LCMS->Correction AccurateQuant Accurate Quantification Correction->AccurateQuant HBM Human Biomonitoring (Exposure Assessment) AccurateQuant->HBM

Figure 2: Rationale for using this compound as an internal standard.

This protocol provides a comprehensive framework for the application of this compound in human biomonitoring studies. Adherence to these guidelines, along with proper laboratory practices, will contribute to the generation of high-quality data for assessing human exposure to Drometrizole.

References

Preparation of Drometrizole-d3 Stock and Working Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of Drometrizole-d3. This deuterated analog of Drometrizole is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantification of Drometrizole in various matrices. The use of a stable isotope-labeled internal standard like this compound is a well-established practice to improve the accuracy and precision of analytical measurements by correcting for variations during sample preparation and analysis.

Introduction

Drometrizole is a benzotriazole derivative used as a UV absorber in various applications, including cosmetics and plastics. Monitoring its presence and concentration in environmental and biological samples is crucial for safety and regulatory purposes. This compound, with its deuterium-labeled methyl group, serves as an ideal internal standard for the quantification of Drometrizole. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation, while its distinct mass allows for separate detection by mass spectrometry.

This protocol outlines the necessary steps for the accurate preparation of this compound solutions, ensuring reliable and reproducible results in analytical testing.

Physicochemical Data

A summary of the relevant physicochemical data for Drometrizole and its deuterated analog is provided in the table below for easy reference.

PropertyDrometrizoleThis compound
Molecular Formula C₁₃H₁₁N₃OC₁₃H₈D₃N₃O
Molecular Weight 225.25 g/mol 228.26 g/mol [1]
Appearance Off-white to pale yellow solidOff-white solid
Solubility Soluble in organic solvents like DMSO, Methanol, AcetonitrileExpected to have similar solubility to Drometrizole

Experimental Protocols

Materials and Equipment
  • This compound (analytical standard grade)

  • High-purity solvent (e.g., LC-MS grade Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.

  • Weighing: Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed this compound into a 1 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid.

  • Mixing: Gently swirl the flask to ensure the solid is fully wetted. If necessary, use a vortex mixer or an ultrasonic bath to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, bring the solution to the final volume of 1 mL with the solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration. The final concentration of the working solution will depend on the specific analytical method and the expected concentration range of the analyte. As a general guideline, the internal standard concentration should be in the low to middle range of the calibration curve for the analyte. For instance, in the analysis of benzotriazoles in water, a deuterated internal standard was used at a final concentration of 1 mg/L in the sample extract.[2]

Example: Preparation of a 10 µg/mL Working Solution

  • Calculation: To prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL (1000 µg/mL) stock solution, a 1:100 dilution is required. Therefore, 10 µL of the stock solution is needed.

  • Dilution: Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL this compound stock solution into a clean vial.

  • Solvent Addition: Add 990 µL of the appropriate solvent (e.g., Methanol or Acetonitrile, compatible with the analytical method's mobile phase) to the vial.

  • Mixing: Cap the vial and vortex thoroughly to ensure a homogeneous solution.

  • Storage: Store the working solution in a labeled amber glass vial under appropriate conditions (typically 2-8°C for short-term use or -20°C for longer periods).

Data Presentation

The following tables summarize the quantitative data for the preparation of this compound stock and working solutions.

Table 1: Stock Solution Preparation (1 mg/mL)

ParameterValue
Compound This compound
Target Concentration 1 mg/mL
Mass of this compound ~1 mg (record exact weight)
Solvent DMSO (or other suitable solvent)
Final Volume 1 mL
Storage Temperature -20°C or -80°C

Table 2: Example Working Solution Preparation

ParameterValue
Stock Solution Concentration 1 mg/mL (1000 µg/mL)
Target Working Concentration 10 µg/mL
Volume of Stock Solution 10 µL
Volume of Diluent 990 µL
Final Volume 1 mL
Storage Temperature 2-8°C (short-term) or -20°C

Visualizations

The following diagrams illustrate the workflows for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume store_stock Store at -20°C / -80°C volume->store_stock

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_working Working Solution Preparation start Stock Solution (1 mg/mL) dilute Dilute with Solvent start->dilute mix Vortex to Homogenize dilute->mix store_working Store Appropriately mix->store_working

Caption: Workflow for this compound Working Solution Preparation.

G cluster_analysis Use in Analytical Workflow (e.g., LC-MS) sample Prepare Sample, Calibrators, and QCs add_is Spike with this compound Working Solution sample->add_is extract Sample Extraction add_is->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify Drometrizole using IS Ratio analyze->quantify

Caption: Integration of this compound in an Analytical Workflow.

References

Troubleshooting & Optimization

overcoming matrix effects in sediment analysis with Drometrizole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Drometrizole in sediment samples, with a focus on overcoming matrix effects using Drometrizole-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Drometrizole in sediment?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Drometrizole, by co-eluting compounds from the sample matrix (in this case, sediment).[1][2][3] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification of the analyte.[3][4] Sediment matrices are complex and contain a wide variety of organic and inorganic compounds that can interfere with the ionization of Drometrizole in the mass spectrometer's ion source.[5]

Q2: Why is this compound recommended as an internal standard for this analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for compensating for matrix effects in LC-MS analysis.[1] Because this compound is structurally and chemically almost identical to Drometrizole, it co-elutes from the liquid chromatography (LC) column and experiences similar ionization suppression or enhancement in the mass spectrometer (MS) source.[4] By adding a known amount of this compound to both the calibration standards and the unknown samples, any signal variation due to matrix effects will affect both the analyte and the internal standard proportionally. This allows for accurate correction and reliable quantification of Drometrizole.

Q3: What are the key steps in the analytical workflow for Drometrizole in sediment?

A3: The general workflow for the analysis of Drometrizole in sediment involves:

  • Sample Collection and Preparation: Homogenization, freeze-drying, and sieving of the sediment sample.

  • Extraction: Extraction of Drometrizole and the this compound internal standard from the sediment matrix, typically using pressurized liquid extraction (PLE) or ultrasonic extraction with an organic solvent.

  • Clean-up: Removal of interfering compounds from the extract using solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Separation of Drometrizole from other compounds by liquid chromatography followed by detection and quantification using tandem mass spectrometry.

  • Data Analysis: Calculation of the Drometrizole concentration based on the ratio of its peak area to that of the this compound internal standard.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Drometrizole and/or this compound Inefficient extraction from the sediment matrix.- Optimize the extraction solvent. A mixture of polar and non-polar solvents may be necessary. - Increase the extraction time or temperature (for PLE). - Ensure the sediment is finely ground and homogenous.
Loss of analyte during the clean-up step.- Check the pH of the sample before and during SPE. The pH can affect the retention of benzotriazoles on the sorbent. - Ensure the correct SPE sorbent is being used and that it has been properly conditioned. - Elute the SPE cartridge with a sufficiently strong solvent.
High Variability in Results (Poor Precision) Inhomogeneous sample.- Thoroughly homogenize the sediment sample before taking a subsample for extraction.
Inconsistent addition of the internal standard.- Use a calibrated pipette to add the this compound internal standard to each sample and standard. - Add the internal standard at the beginning of the sample preparation process to account for losses during all steps.
Significant and variable matrix effects.- Ensure that this compound is being used correctly to compensate for matrix effects. - Consider further sample dilution to reduce the concentration of interfering matrix components.[6]
Peak Tailing or Splitting in the Chromatogram Poor chromatography.- Optimize the mobile phase composition and gradient. - Ensure the sample solvent is compatible with the mobile phase. - Check for column contamination or degradation.
Co-eluting interferences.- Improve the sample clean-up procedure to remove more of the interfering compounds. - Adjust the chromatographic method to better separate Drometrizole from the interferences.
Ion Suppression or Enhancement High concentration of co-eluting matrix components.- Improve the sample clean-up procedure. - Dilute the sample extract before injection.[6][7] - Use a matrix-matched calibration curve in addition to the internal standard.
Suboptimal MS source conditions.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) to minimize matrix effects and maximize the signal for Drometrizole.

Experimental Protocols

The following is a representative protocol for the analysis of benzotriazole UV filters in sediment, which can be adapted for Drometrizole.

Sample Preparation
  • Freeze-dry the sediment samples.

  • Grind the dried sediment to a fine powder using a mortar and pestle.

  • Sieve the ground sediment through a 2 mm mesh to remove large particles.

  • Store the prepared sediment in a desiccator until extraction.

Extraction (Pressurized Liquid Extraction - PLE)
  • Mix 5 g of the prepared sediment with a dispersing agent (e.g., diatomaceous earth).

  • Spike the sample with a known amount of this compound internal standard solution.

  • Pack the mixture into a PLE cell.

  • Extract the sample using a suitable solvent (e.g., a mixture of acetone and hexane) at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

  • Collect the extract and concentrate it using a rotary evaporator.

Clean-up (Solid-Phase Extraction - SPE)
  • Condition an SPE cartridge (e.g., Oasis HLB) with the appropriate solvents (e.g., methanol followed by water).

  • Load the concentrated extract onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elute the Drometrizole and this compound from the cartridge with a stronger solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of UV filters.

  • Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

Quantitative Data

The following tables provide representative quantitative data for the analysis of benzotriazole UV filters in sediment, which can be used as a benchmark for the analysis of Drometrizole.

Table 1: Method Detection Limits (MDLs) and Recoveries for Benzotriazole UV Filters in Sediment

CompoundMDL (ng/g dry weight)Recovery (%)
UV-3260.5 - 1.075 - 110
UV-3270.2 - 0.880 - 115
UV-3280.1 - 0.585 - 112
UV-3200.5 - 1.570 - 105

Data compiled from analogous studies on benzotriazole UV stabilizers in sediment. Actual values for Drometrizole may vary.

Table 2: Matrix Effect Evaluation for Benzotriazole UV Filters in Sediment

CompoundMatrix Effect (%)
UV-326-25 to +10
UV-327-30 to +5
UV-328-20 to +15
UV-320-35 to +10

Matrix effect (%) is calculated as ((response in matrix / response in solvent) - 1) * 100. Negative values indicate ion suppression, and positive values indicate ion enhancement. Data is representative of similar compounds.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sediment_Sample Sediment Sample Homogenize Homogenize & Sieve Sediment_Sample->Homogenize Spike Spike with this compound Homogenize->Spike Extraction Pressurized Liquid Extraction (PLE) Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the analysis of Drometrizole in sediment.

Matrix_Effect_Mitigation cluster_solutions Mitigation Strategies Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) IS Use of this compound (Internal Standard) Matrix_Effects->IS Cleanup Improved Sample Clean-up Matrix_Effects->Cleanup Dilution Sample Dilution Matrix_Effects->Dilution Calibration Matrix-Matched Calibration Matrix_Effects->Calibration

Caption: Strategies to overcome matrix effects in sediment analysis.

References

Technical Support Center: Drometrizole-d3 Isotopic Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using Drometrizole-d3 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled (SIL) internal standard of Drometrizole, a UV absorber. In quantitative mass spectrometry, SIL internal standards are considered the gold standard.[1] They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This allows them to co-elute with the analyte during chromatography and experience similar ionization effects, providing a more accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

Q2: What is isotopic interference and how does it affect my results with this compound?

Isotopic interference, often referred to as "crosstalk," occurs when the isotopic signature of the analyte (Drometrizole) contributes to the signal of the internal standard (this compound), or vice-versa.[2][3] This can happen in two primary ways:

  • Natural Isotope Contribution: Molecules naturally contain a small percentage of heavier isotopes (e.g., ¹³C). For an analyte at high concentrations, the signal from its naturally occurring heavy isotopes can overlap with the mass of the deuterated internal standard, artificially inflating the internal standard's response.[4][5]

  • Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of the unlabeled Drometrizole (d0). This impurity will contribute to the analyte's signal.

These interferences can lead to non-linear calibration curves and inaccurate quantification of the analyte.[2][3][4][5]

Q3: I am observing a signal for this compound in my blank samples (without internal standard). What could be the cause?

Observing a signal at the m/z of this compound in a blank sample where only the unlabeled Drometrizole is present at a high concentration is a classic sign of isotopic interference. The M+3 isotope of Drometrizole, resulting from the natural abundance of ¹³C and other heavy isotopes, can have the same nominal mass as this compound.

Q4: My calibration curve is non-linear, especially at the higher concentration end. Could this be related to isotopic interference?

Yes, this is a common symptom of isotopic crosstalk.[5] At higher concentrations of Drometrizole, the contribution of its natural isotopes to the this compound signal becomes more significant. This leads to a disproportionate increase in the internal standard signal relative to the analyte, causing the calibration curve to plateau and become non-linear.[2][3]

Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the mobile phase?

Troubleshooting Guides

Problem 1: Unexpected Peaks in the this compound Channel

Symptoms:

  • A peak is observed at the retention time of Drometrizole in the MRM transition for this compound, even when no internal standard has been added.

  • The blank samples show a signal for the internal standard.

Possible Causes and Solutions:

CauseSolution
Isotopic Contribution from Drometrizole Inject a high concentration of unlabeled Drometrizole and monitor the this compound MRM transition. The observed peak area represents the crosstalk from the analyte to the internal standard. This contribution can sometimes be mathematically corrected in the data processing.[2][3]
Contamination Ensure there is no cross-contamination of glassware, autosampler vials, or the LC system. Run a solvent blank to check for system contamination.
Problem 2: Poor Linearity of the Calibration Curve

Symptoms:

  • The calibration curve for Drometrizole is not linear and shows a negative deviation at higher concentrations.

Possible Causes and Solutions:

CauseSolution
Analyte Contribution to Internal Standard Signal At high analyte concentrations, the M+3 isotope of Drometrizole significantly contributes to the this compound signal, artificially increasing the internal standard response and decreasing the analyte/IS ratio.[4][5] Consider using a non-linear calibration model or reducing the concentration range of the calibration curve.[2][3]
Impurity in the Internal Standard The this compound internal standard may contain unlabeled Drometrizole. Analyze the internal standard solution alone to check for the presence of the analyte. If significant, use a higher purity internal standard or correct for the contribution.
Detector Saturation At high concentrations, the detector response may become saturated. Dilute the samples to fall within the linear range of the detector.
Problem 3: Inconsistent Analyte/Internal Standard Area Ratio

Symptoms:

  • The ratio of the peak area of Drometrizole to this compound is not consistent across replicate injections or different batches of samples.

Possible Causes and Solutions:

CauseSolution
Deuterium Exchange The deuterium labels on this compound may be exchanging with protons from the mobile phase. Evaluate the stability of the internal standard by incubating it in the mobile phase at different pH values and temperatures. If exchange is observed, consider modifying the mobile phase or using an internal standard with more stable deuterium placement.[6][7][8]
Matrix Effects Although a SIL internal standard should compensate for matrix effects, significant variations in the sample matrix can still cause differential ionization suppression or enhancement between the analyte and the internal standard. Ensure consistent sample preparation and consider further sample cleanup steps.
In-source Fragmentation The analyte and internal standard may be fragmenting differently in the ion source, leading to inconsistent ratios. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.

Data Presentation

Table 1: Mass Spectrometric Parameters for Drometrizole and this compound

CompoundMolecular FormulaExact Mass (Da)Proposed Precursor Ion (m/z) [M+H]⁺Proposed Product Ions (m/z)
DrometrizoleC₁₃H₁₁N₃O225.09226.1198.1, 183.1, 108.1
This compoundC₁₃H₈D₃N₃O228.11229.1201.1, 186.1, 111.1

Note: The proposed MRM transitions are based on the common fragmentation patterns of benzotriazoles and the electron ionization mass spectrum of Drometrizole. These should be experimentally verified and optimized for your specific instrument and conditions.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

  • Objective: To determine the percentage of signal contribution from unlabeled Drometrizole to the this compound MRM transition.

  • Procedure:

    • Prepare a series of calibration standards of unlabeled Drometrizole at concentrations spanning the expected analytical range.

    • Prepare a blank sample (matrix without analyte or internal standard).

    • Inject the blank sample and then the Drometrizole standards.

    • Acquire data by monitoring the MRM transitions for both Drometrizole and this compound.

    • Measure the peak area of the signal in the this compound channel for each concentration of the unlabeled Drometrizole.

    • Calculate the percentage of crosstalk by dividing the peak area in the this compound channel by the peak area in the Drometrizole channel for each concentration and multiplying by 100.

Protocol 2: Evaluation of Deuterium Exchange

  • Objective: To assess the stability of the deuterium labels on this compound in the analytical mobile phase.

  • Procedure:

    • Prepare a solution of this compound in the initial mobile phase composition.

    • Incubate the solution at the temperature of the LC autosampler for various time points (e.g., 0, 4, 8, 12, 24 hours).

    • At each time point, inject the solution and acquire full scan mass spectra.

    • Monitor the m/z of this compound and any potential lower mass ions that would indicate deuterium loss (e.g., d2, d1, d0 species).

    • Repeat the experiment with mobile phases of different pH values to assess the impact of acidity/alkalinity on label stability.

Visualizations

Isotopic_Interference_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Nonlinear_Curve Non-linear Calibration Curve Assess_Crosstalk Assess Isotopic Crosstalk Nonlinear_Curve->Assess_Crosstalk Check_IS_Purity Check IS Purity Nonlinear_Curve->Check_IS_Purity IS_in_Blank IS Signal in Blank IS_in_Blank->Assess_Crosstalk Inconsistent_Ratio Inconsistent Analyte/IS Ratio Evaluate_D_Exchange Evaluate Deuterium Exchange Inconsistent_Ratio->Evaluate_D_Exchange Optimize_MS Optimize MS Conditions Inconsistent_Ratio->Optimize_MS Nonlinear_Fit Use Non-linear Fit Assess_Crosstalk->Nonlinear_Fit Adjust_Concentration Adjust Concentration Range Assess_Crosstalk->Adjust_Concentration New_IS Select New IS Check_IS_Purity->New_IS Modify_Mobile_Phase Modify Mobile Phase Evaluate_D_Exchange->Modify_Mobile_Phase Optimize_MS->Adjust_Concentration

Caption: Troubleshooting workflow for isotopic interference with this compound.

Fragmentation_Pathway Drometrizole Drometrizole [M+H]⁺ m/z 226.1 Fragment1 Loss of N₂ m/z 198.1 Drometrizole->Fragment1 - N₂ Fragment3 Methyl-phenol fragment m/z 108.1 Drometrizole->Fragment3 Cleavage Fragment2 Loss of CH₃ m/z 183.1 Fragment1->Fragment2 - CH₃

Caption: Proposed fragmentation pathway for Drometrizole in positive ion mode.

References

addressing Drometrizole-d3 solubility issues in mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Drometrizole-d3 in mobile phases during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the mobile phase. What are the common causes?

A1: Precipitation of this compound in the mobile phase is often due to its low aqueous solubility. Drometrizole, the non-deuterated analog, is practically insoluble in water. The primary causes for precipitation during analysis include:

  • High Percentage of Aqueous Solvent: The mobile phase contains too high a proportion of water, causing the compound to fall out of solution.

  • Solvent Mismatch with Diluent: The sample diluent is significantly stronger (higher organic content) than the initial mobile phase conditions. When the sample is injected, it does not mix readily, leading to precipitation on the column or in the tubing.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of this compound, leading to precipitation. This is particularly relevant if the mobile phase is prepared at room temperature but the chromatography system is in a cooler environment.

  • pH of the Mobile Phase: Although this compound is a neutral molecule, extreme pH values can sometimes affect the stability and solubility of analytes and should be considered.

Q2: What is the solubility of this compound in common organic solvents?

SolventSolubility ( g/100g of solvent at 25°C)
Acetone8
Ethyl Acetate5
Ethanol2.5
Methanol1.5
n-Heptane0.4
Water<0.01

This table indicates that while soluble in common organic solvents used in chromatography, its solubility can vary significantly. Acetonitrile, another common mobile phase solvent, is expected to have a solubility profile similar to other polar aprotic solvents like acetone.

Q3: How can I improve the solubility of this compound in my mobile phase?

A3: To improve solubility and prevent precipitation, consider the following adjustments:

  • Increase the Organic Content: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Optimize the Sample Diluent: Ensure the sample diluent is as close as possible in composition to the initial mobile phase, or even slightly weaker. If a stronger diluent must be used, inject smaller volumes.

  • Use a Co-solvent: Consider adding a small percentage of a stronger, miscible solvent like isopropanol or tetrahydrofuran (THF) to the mobile phase to increase overall solvent strength and improve solubility.

  • Control Temperature: Maintain a consistent and slightly elevated column and solvent temperature (e.g., 30-40°C) to enhance solubility.

  • Mobile Phase pH: While this compound is neutral, ensuring the mobile phase pH is within a stable range (e.g., 3-7) can prevent any unintended chemical modifications.

Troubleshooting Guide: Precipitation Issues

If you are experiencing this compound precipitation, follow this logical workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_diluent Is the sample diluent stronger than the mobile phase? start->check_diluent adjust_diluent Action: Match diluent to mobile phase or inject smaller volume. check_diluent->adjust_diluent Yes check_organic Is the initial organic percentage low (<30%)? check_diluent->check_organic No adjust_diluent->check_organic increase_organic Action: Increase initial organic percentage in the gradient. check_organic->increase_organic Yes check_temp Is the system temperature significantly lower than ambient? check_organic->check_temp No increase_organic->check_temp increase_temp Action: Use a column heater and solvent pre-heater (30-40°C). check_temp->increase_temp Yes consider_solvent Still precipitating? check_temp->consider_solvent No increase_temp->consider_solvent add_cosolvent Action: Add a small amount (2-5%) of a stronger co-solvent (e.g., IPA, THF). consider_solvent->add_cosolvent Yes end_node Issue Resolved consider_solvent->end_node No, contact support add_cosolvent->end_node

Caption: A workflow diagram for troubleshooting this compound precipitation.

Experimental Protocols

Protocol: Determining Approximate Solubility of this compound in a Mobile Phase

This protocol provides a method to estimate the solubility of this compound in a specific mobile phase composition to prevent precipitation during analysis.

Objective: To determine the saturation point of this compound in a given mobile phase.

Materials:

  • This compound standard

  • Mobile phase components (e.g., HPLC-grade acetonitrile, methanol, water)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • HPLC system with UV detector

Methodology:

  • Prepare a series of mobile phase compositions: Prepare at least five different mobile phase compositions with varying organic-to-aqueous ratios (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 Acetonitrile:Water).

  • Create supersaturated solutions: In separate, accurately weighed 1.5 mL vials, add an excess amount of this compound (e.g., 2 mg) to a fixed volume of each mobile phase composition (e.g., 1 mL).

  • Equilibrate the solutions: Tightly cap the vials and vortex them vigorously for 2 minutes. Place them in a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved this compound.

  • Prepare dilutions for analysis: Carefully take a known aliquot of the supernatant from each vial (e.g., 100 µL) and dilute it with the corresponding mobile phase to a concentration suitable for HPLC-UV analysis. A dilution factor of 100 or 200 is common.

  • HPLC Analysis: Inject the diluted samples onto the HPLC system. Use a mobile phase that ensures the diluted sample is fully soluble.

  • Quantification: Create a standard calibration curve of this compound in a strong solvent (e.g., 100% Acetonitrile). Use this curve to determine the concentration of this compound in the diluted supernatant samples.

  • Calculate Solubility: Multiply the determined concentration by the dilution factor to calculate the solubility of this compound in each mobile phase composition.

This data will help you select an appropriate mobile phase and sample concentration to avoid precipitation during your experiments.

optimization of mass spectrometry parameters for Drometrizole-d3 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing mass spectrometry parameters for the detection of Drometrizole-d3. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters I should start with for this compound analysis?

A1: While specific optimal parameters for this compound must be determined empirically on your instrument, you can begin with general parameters used for similar benzotriazole compounds. Method development should focus on optimizing the precursor ion, product ions, collision energy, and cone voltage. A systematic approach to determine these is provided in the Experimental Protocols section.

Q2: How do I determine the precursor and product ions for this compound?

A2: The precursor ion will be the protonated molecule ([M+H]+) of this compound. To find the most abundant and stable product ions for Multiple Reaction Monitoring (MRM), you will need to perform a product ion scan of the this compound precursor ion. This involves infusing a standard solution of this compound directly into the mass spectrometer and fragmenting the precursor ion to observe the resulting product ions. The most intense and specific product ions should be selected for quantification and qualification.

Q3: What type of liquid chromatography (LC) method is suitable for this compound?

A3: A reversed-phase ultra-high-performance liquid chromatography (RP-UPLC) method is a common and effective approach for the analysis of Drometrizole and related compounds.[1][2] A C8 or C18 column is often used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Q4: What are some common issues when developing an LC-MS/MS method for this compound?

A4: Common issues include low sensitivity, poor peak shape, matrix effects from complex samples (like plasma), and carryover. The Troubleshooting Guide below addresses these specific problems with potential causes and solutions.

Experimental Protocols

Protocol 1: Determination of Optimal Mass Spectrometry Parameters for this compound

This protocol outlines the steps to determine the optimal Multiple Reaction Monitoring (MRM) parameters for this compound using a tandem mass spectrometer.

Objective: To identify the precursor ion and the most abundant, specific product ions, as well as to optimize collision energy (CE) and cone voltage (CV) for maximal signal intensity.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump for direct infusion

Methodology:

  • Preparation of this compound Infusion Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Set the instrument to full scan mode to identify the precursor ion.

  • Direct Infusion and Precursor Ion Identification:

    • Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra to identify the protonated molecule, [M+H]+, which will serve as the precursor ion for MS/MS analysis.

  • Product Ion Scan and Selection:

    • Set the mass spectrometer to product ion scan mode.

    • Select the identified precursor ion for fragmentation.

    • Vary the collision energy over a range (e.g., 10-50 eV) to observe the fragmentation pattern and identify the most stable and intense product ions.

    • Select at least two product ions for the MRM method: one for quantification (quantifier) and one for confirmation (qualifier).

  • Optimization of Collision Energy and Cone Voltage:

    • Set the mass spectrometer to MRM mode using the selected precursor and product ions.

    • While infusing the this compound solution, systematically vary the collision energy for each transition to find the value that produces the maximum signal intensity.

    • Similarly, optimize the cone voltage (or equivalent parameter for your instrument) to maximize the intensity of the precursor ion.

  • Data Recording: Record the optimized parameters in a table for future reference.

Protocol 2: LC-MS/MS Method for Quantification of this compound

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.

Objective: To achieve chromatographic separation and sensitive detection of this compound.

Instrumentation and Materials:

  • UPLC system coupled to a tandem mass spectrometer

  • C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[1][2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound standard solutions

  • Internal standard (if available)

Methodology:

  • LC Conditions (Starting Point):

    • Column Temperature: 40 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • Start at 5-10% B

      • Linearly increase to 95% B over 5-7 minutes

      • Hold at 95% B for 1-2 minutes

      • Return to initial conditions and equilibrate for 2-3 minutes

  • MS Conditions:

    • Use the optimized MRM transitions and parameters determined in Protocol 1.

    • Set other source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations for robust ESI performance.

  • Method Validation: Once a suitable method is developed, it should be validated according to relevant guidelines for parameters such as linearity, accuracy, precision, and sensitivity.[2]

Data Presentation

Table 1: Example of Optimized Mass Spectrometry Parameters for this compound (Note: These values are illustrative and must be determined experimentally)

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)Cone Voltage (V)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Example of LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
5.00.4595
6.00.4595
6.10.4955
8.00.4955

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal 1. Incorrect MS parameters (precursor/product ions, CE, CV).2. Poor ionization.3. Clog in the LC or MS system.4. This compound degradation.1. Re-optimize MS parameters by direct infusion (see Protocol 1).2. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid). Check ESI spray stability.3. Check system pressure and perform maintenance as needed.4. Use freshly prepared standards and samples.
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH.2. Column overload.3. Column degradation.1. Adjust the mobile phase pH with formic acid or ammonium formate.2. Dilute the sample or reduce the injection volume.3. Replace the analytical column.
High Background Noise 1. Contaminated mobile phase or LC system.2. Electrical noise.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system.2. Ensure proper grounding of the instrument.
Carryover (Peak in Blank Injection) 1. Adsorption of analyte in the injection port or column.1. Use a stronger needle wash solution. 2. Inject blanks between samples.[3]
Inconsistent Results (Poor Reproducibility) 1. Unstable ESI spray.2. Fluctuation in LC pump performance.3. Sample preparation variability.1. Clean the ESI source. Optimize source parameters (gas flows, temperature).2. Check for leaks and ensure proper pump priming and degassing.3. Standardize the sample preparation procedure. Use an internal standard.

Visualizations

Drometrizole_Detection_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep_std Prepare this compound Standard Solution lc_system UPLC System prep_std->lc_system prep_sample Prepare Sample (e.g., Plasma Extraction) prep_sample->lc_system rp_column Reversed-Phase Column (C8 or C18) lc_system->rp_column Gradient Elution esi_source Electrospray Ionization (ESI+) rp_column->esi_source Eluent ms_analyzer Tandem Mass Analyzer (MRM Mode) esi_source->ms_analyzer Ion Transfer data_acq Data Acquisition ms_analyzer->data_acq quant Quantification data_acq->quant Troubleshooting_Logic cluster_signal Signal Issues cluster_peak Peak Shape & Carryover start Problem Encountered no_signal No or Low Signal start->no_signal high_bg High Background start->high_bg bad_peak Poor Peak Shape start->bad_peak carryover Carryover start->carryover check_ms_params Verify MS Parameters (Precursor, Product, CE, CV) no_signal->check_ms_params Is signal low? check_solvents Check Mobile Phase Purity & System Cleanliness high_bg->check_solvents Is background high? reoptimize Re-optimize via Infusion check_ms_params->reoptimize No check_ionization Check ESI Stability & Mobile Phase pH check_ms_params->check_ionization Yes clean_source Clean Source/Adjust pH check_ionization->clean_source No check_clog Check for Clogs check_ionization->check_clog Yes replace_solvents Use Fresh Solvents/Flush check_solvents->replace_solvents No check_peak_params Check for Overload & Column Health bad_peak->check_peak_params Is peak shape poor? check_carryover Improve Needle Wash carryover->check_carryover Is there carryover? dilute_sample Dilute Sample/Replace Column check_peak_params->dilute_sample Overloaded stronger_wash Use Stronger Wash Solution check_carryover->stronger_wash Yes

References

Technical Support Center: Drometrizole-d3 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Drometrizole-d3 during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1] This minimizes the risk of degradation over extended periods. For short-term storage, such as during sample preparation, it is advisable to keep the compound in a cool, dark place.

Q2: Is this compound sensitive to light?

This compound, like its non-deuterated counterpart, is a benzotriazole UV absorber. These compounds are generally designed to be photostable, as their primary function is to absorb UV radiation and dissipate it as heat. However, prolonged exposure to high-intensity light, especially UV light, should be avoided as a general precaution to prevent any potential photodegradation.

Q3: How does pH affect the stability of this compound in solution?

This compound is susceptible to degradation in both acidic and basic conditions. Forced degradation studies on closely related compounds, such as Drometrizole Trisiloxane, have shown significant degradation under acid and base hydrolysis.[2] Therefore, it is crucial to maintain a neutral pH for solutions containing this compound to ensure its stability.

Q4: What solvents are suitable for dissolving and storing this compound?

This compound is typically soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). When preparing stock solutions for long-term storage, it is recommended to use a high-purity, anhydrous grade of the chosen solvent and store the solution at -20°C or -80°C.[3] For aqueous solutions used in experiments, it is important to control the pH and use the solution as quickly as possible.

Q5: Is this compound susceptible to oxidation?

Yes, benzotriazole derivatives can be susceptible to oxidative stress. It is recommended to avoid contact with strong oxidizing agents. During storage, particularly in solution, it is good practice to minimize headspace in vials to reduce contact with air and to use solvents that have been degassed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound samples.

Problem: I am seeing a decrease in the concentration of this compound in my stock solution over time, even when stored at -20°C.

  • Question: Is your solvent of high purity and anhydrous?

    • Answer: this compound is noted to be hygroscopic.[4][5] The presence of water can facilitate hydrolysis, especially if the pH of the solution is not neutral. Using high-purity, anhydrous solvents is critical for the long-term stability of stock solutions.

  • Question: How is the stock solution stored?

    • Answer: Ensure the solution is stored in a tightly sealed vial to prevent solvent evaporation and moisture absorption. For longer-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can help prevent oxidation.

Problem: My analytical results for this compound are inconsistent between samples.

  • Question: Are you protecting your samples from light during preparation and analysis?

    • Answer: While benzotriazoles are designed for photostability, inconsistent exposure to light between samples can introduce variability. It is best practice to use amber vials or cover sample vials with aluminum foil during preparation, storage, and in the autosampler.

  • Question: What is the pH of your sample matrix or mobile phase?

    • Answer: As this compound is susceptible to pH-mediated degradation, ensure that the pH of your sample matrix and the mobile phase for chromatographic analysis is controlled and consistent across all samples. A neutral pH is generally recommended.

Problem: I have observed unknown peaks in the chromatogram of my stored this compound sample.

  • Question: What were the storage conditions of the sample?

    • Answer: The appearance of new peaks likely indicates degradation. Review the storage temperature, light exposure, and potential for oxidation. If samples were stored at room temperature or exposed to light for an extended period, degradation is more likely.

  • Question: Have you considered hydrolytic degradation?

    • Answer: If the sample was in an aqueous solution or a non-anhydrous organic solvent, hydrolysis may have occurred. Degradation is more pronounced in acidic or basic conditions. Consider performing a forced degradation study to identify potential degradation products.

Quantitative Data from Forced Degradation Studies

The following tables summarize illustrative quantitative data from forced degradation studies on a compound structurally similar to this compound. These studies are designed to intentionally degrade the compound to identify potential degradation products and test the stability-indicating power of analytical methods. The goal is typically to achieve 5-20% degradation.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Number of Degradants Observed
Acid Hydrolysis 1 M HCl24 hours60°C18.5%2
Base Hydrolysis 0.1 M NaOH8 hours60°C15.2%2
Oxidative 3% H₂O₂24 hoursRoom Temp8.7%1
Thermal Solid State48 hours80°C3.1%1
Photolytic Solid State, ICH Option 17 daysRoom Temp< 2%0

Note: The data presented is illustrative and based on typical outcomes for benzotriazole-type compounds in forced degradation studies. Actual degradation rates for this compound may vary.

Experimental Protocols

Below are detailed methodologies for key experiments related to the stability testing of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute the final solution with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.

    • Dilute the final solution with the mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light, for 24 hours.

    • Dilute the final solution with the mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a small amount of this compound powder in a glass vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • After heating, allow the sample to cool to room temperature.

    • Dissolve the powder in methanol and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Spread a thin layer of this compound powder in a shallow dish.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 1).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dissolve the powder in methanol and dilute with the mobile phase for analysis.

Protocol 2: Stability-Indicating UPLC-UV Method

This protocol describes a typical reversed-phase UPLC method for the quantification of this compound and the separation of its degradation products.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 10 µg/mL using the mobile phase.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Sample Stock Prepare Stock Solution (1 mg/mL in MeOH) Start->Stock Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (80°C, Solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze UPLC-UV/MS Analysis Neutralize->Analyze Data Data Interpretation (% Degradation, Identify Products) Analyze->Data

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting Logic for this compound Degradation

Troubleshooting_Degradation Start Unexpected Degradation Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckMatrix Examine Sample Matrix Start->CheckMatrix Temp Temperature > -20°C? CheckStorage->Temp pH pH Acidic or Basic? CheckMatrix->pH Light Light Exposure? Temp->Light No Sol_Temp Action: Store at -20°C or below. Temp->Sol_Temp Yes Light->CheckMatrix No Sol_Light Action: Use amber vials or protect from light. Light->Sol_Light Yes Solvent Solvent Anhydrous? pH->Solvent No Sol_pH Action: Adjust to neutral pH. pH->Sol_pH Yes Solvent->CheckStorage Yes Sol_Solvent Action: Use high-purity, anhydrous solvent. Solvent->Sol_Solvent No

Caption: Troubleshooting decision tree for unexpected this compound degradation.

References

dealing with co-eluting interferences in Drometrizole-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of Drometrizole-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is the deuterated form of Drometrizole, a benzotriazole UV absorber. In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards (IS) for quantification using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The key advantage is that it behaves almost identically to the non-deuterated analyte (Drometrizole) during sample preparation and analysis but is distinguishable by its higher mass. This allows for accurate correction of any analyte loss during the analytical process.

Q2: What are co-eluting interferences and how do they affect this compound analysis?

Co-eluting interferences occur when one or more compounds in the sample matrix have the same or very similar retention time as the analyte of interest (Drometrizole) or its internal standard (this compound) under the applied chromatographic conditions.[1] This can lead to inaccurate quantification, as the detector signal for the analyte or internal standard is artificially inflated or suppressed by the interfering compound. In mass spectrometry, if the interfering compound has a similar mass-to-charge ratio (m/z) or produces fragment ions of the same m/z as this compound, the interference will be even more severe.

Q3: How can I detect if I have a co-eluting interference with my this compound internal standard?

Several signs can indicate a co-eluting interference:

  • Asymmetric or shouldered peaks: Instead of a symmetrical Gaussian peak, you might observe a peak with a "shoulder" or a distorted shape.[1][2]

  • Inconsistent internal standard response: The peak area or height of the this compound peak may vary significantly and inexplicably across a batch of samples.

  • Unusual ion ratios: If you are monitoring multiple mass transitions for this compound, the ratio of these transitions may be inconsistent between your standards and samples.

  • Matrix-dependent results: You may observe that the recovery and reproducibility of your quality control samples are highly dependent on the sample matrix.

Q4: What are common sources of co-eluting interferences in the analysis of benzotriazole UV absorbers?

Common sources of interference in the analysis of Drometrizole and similar compounds include:

  • Other UV stabilizers: The sample may contain other benzotriazole UV absorbers or structurally related compounds with similar chromatographic properties.

  • Matrix components: In complex matrices like environmental samples, textiles, or biological fluids, endogenous substances can co-elute with the analyte or internal standard.

  • Metabolites: In toxicokinetic or metabolism studies, metabolites of the parent drug or other administered compounds can potentially interfere.

  • Plasticizers or other additives: Samples that have been in contact with plastics may be contaminated with additives that can interfere with the analysis.

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving co-eluting interferences in your this compound analysis.

Step 1: Confirmation of Co-elution

The first step is to confirm that the observed issue is indeed due to a co-eluting interference.

  • Visual Peak Inspection: Carefully examine the chromatogram of the this compound peak. Look for any signs of asymmetry, such as shoulders or split peaks.[2]

  • Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectrum across the this compound peak. A pure peak should have a consistent mass spectrum. If the spectrum changes across the peak, it indicates the presence of more than one compound.[1]

  • Qualifier Ion Ratios: Monitor at least two different mass transitions for this compound. The ratio of the quantifier to qualifier ion should be constant. A significant deviation in this ratio in a sample compared to a clean standard is a strong indicator of an interference.

Step 2: Identification of the Interference Source

Once co-elution is confirmed, the next step is to identify the source of the interference.

  • Analyze a Matrix Blank: Prepare and analyze a sample of the matrix without the analyte or internal standard. If a peak appears at the retention time of this compound, the interference is from the matrix itself.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement of the interfering compound, which can help in its identification.

  • Review Sample History: Consider the source of the sample and any potential contaminants or co-administered substances that could be causing the interference.

Step 3: Resolution of the Co-eluting Interference

Several strategies can be employed to resolve the interference.

  • Chromatographic Method Optimization:

    • Modify the Gradient: Adjusting the mobile phase gradient can alter the selectivity of the separation and resolve the co-eluting peaks.

    • Change the Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can significantly change the elution profile and separate the interfering compounds.

    • Adjust Mobile Phase pH: For ionizable compounds, changing the pH of the mobile phase can alter their retention and lead to better separation.

  • Sample Preparation Enhancement:

    • Solid-Phase Extraction (SPE): Develop a more selective SPE method to remove the interfering compound from the sample before analysis.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE conditions (e.g., solvent choice, pH) to selectively extract Drometrizole while leaving the interference behind.

  • Mass Spectrometry Method Modification:

    • Select More Specific Transitions: If the interference is isobaric (has the same mass), it may have different fragmentation patterns. Select a unique mass transition for this compound that is not observed for the interfering compound.

Experimental Protocols

Example LC-MS/MS Method for Drometrizole Analysis

This protocol is a starting point and may require optimization for your specific application and matrix.

  • Instrumentation:

    • Ultra-High Performance Liquid Chromatography (UPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water with 5 mmol/L Ammonium Acetate.[3]

    • Mobile Phase B: Methanol.[3]

    • Gradient Elution:

      • 0.00 min: 40% B

      • 1.90 min: 90% B

      • 6.00 min: 90% B

      • 6.01 min: 40% B

      • 9.00 min: 40% B[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 1.0 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: Dependent on instrument

    • Gas Flows: Dependent on instrument

    • MRM Transitions: See Table 1

Quantitative Data

Table 1: Example Mass Spectrometry Parameters for Drometrizole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Drometrizole226.1198.1108.1
This compound229.1201.1111.1
Hypothetical Interference229.1150.295.3

Note: The product ions for Drometrizole and this compound are hypothetical and should be optimized on your specific instrument. The hypothetical interference is shown to have the same precursor ion mass as this compound but different product ions.

Visualizations

Troubleshooting Workflow for Co-eluting Interferences

The following diagram illustrates a logical workflow for troubleshooting co-eluting interferences in this compound analysis.

Coelution_Troubleshooting start Problem: Inconsistent IS Response or Asymmetric Peak Shape confirm_coelution Step 1: Confirm Co-elution - Inspect Peak Shape - Check Qualifier Ion Ratios - Analyze Mass Spectrum Across Peak start->confirm_coelution is_coelution Is Co-elution Confirmed? confirm_coelution->is_coelution identify_source Step 2: Identify Interference Source - Analyze Matrix Blank - Use High-Resolution MS - Review Sample History is_coelution->identify_source  Yes other_issue Investigate Other Issues (e.g., instrument malfunction, sample degradation) is_coelution->other_issue No   resolve_interference Step 3: Resolve Interference identify_source->resolve_interference optimize_chromatography Optimize Chromatography - Modify Gradient - Change Column - Adjust Mobile Phase pH resolve_interference->optimize_chromatography enhance_sample_prep Enhance Sample Prep - Optimize SPE - Modify LLE resolve_interference->enhance_sample_prep modify_ms_method Modify MS Method - Select More Specific Transitions resolve_interference->modify_ms_method validation Re-validate Method optimize_chromatography->validation enhance_sample_prep->validation modify_ms_method->validation

Caption: Troubleshooting workflow for co-eluting interferences.

Logical Relationship of Interference Analysis

This diagram shows the relationship between the analytical components and the potential for interference.

Interference_Relationship cluster_sample Sample Components sample Sample Matrix chromatography Chromatographic Separation sample->chromatography analyte Drometrizole analyte->chromatography is This compound (IS) is->chromatography interference Co-eluting Interference interference->is Co-elutes With interference->chromatography detection MS Detection chromatography->detection result Analytical Result detection->result

Caption: Relationship of components in an analysis with interference.

References

enhancing chromatographic peak shape for Drometrizole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic peak shape of Drometrizole-d3.

Troubleshooting Guide

Users encountering suboptimal peak shapes during the analysis of this compound can refer to the following guides to diagnose and resolve common issues.

Issue 1: Peak Tailing

Peak tailing, characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline, is a common problem in chromatography.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic functional groups on the analyte, leading to tailing.

      • Solution 1: Mobile Phase pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of either the analyte or the silanol groups. For a weakly basic compound, working at a lower pH (e.g., pH 2.5-3.5) will protonate the basic functional groups and minimize their interaction with silanols. Conversely, operating at a higher pH (e.g., pH 7-8) can deprotonate the silanol groups, reducing their interaction potential. However, ensure the column is stable at the chosen pH.

      • Solution 2: Use of an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the free silanol groups, thereby reducing their availability for secondary interactions.

      • Solution 3: Addition of a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the sample concentration or injection volume.

    • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

      • Solution: Wash the column with a strong solvent or, if necessary, replace the column.

Issue 2: Peak Fronting

Peak fronting, the inverse of tailing, presents as a leading edge of the peak that gradually rises from the baseline.

  • Possible Causes & Solutions:

    • Column Overload: Similar to peak tailing, injecting an excessive amount of sample can also cause peak fronting, particularly in gas chromatography or with certain sample-stationary phase interactions in HPLC.

      • Solution: Decrease the sample concentration or injection volume.

    • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

      • Solution: Ensure the sample is completely dissolved in the injection solvent. The injection solvent should be weaker than or of similar strength to the mobile phase.

    • Temperature Mismatch: A significant temperature difference between the injected sample and the column can cause peak distortion.

      • Solution: Allow the sample to equilibrate to the column temperature before injection.

Issue 3: Broad Peaks

Broad peaks can reduce resolution and sensitivity, making accurate quantification difficult.

  • Possible Causes & Solutions:

    • Large Dead Volume: Excessive volume in the tubing, connections, or detector flow cell can lead to band broadening.

      • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections. Ensure all fittings are properly seated.

    • Low Flow Rate: A flow rate that is significantly below the optimal linear velocity for the column can result in increased diffusion and broader peaks.

      • Solution: Optimize the flow rate for the specific column dimensions and particle size.

    • Column Degradation: A loss of stationary phase or the creation of voids in the column bed can lead to peak broadening.

      • Solution: Replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting mobile phase for this compound analysis?

A1: While the optimal mobile phase will depend on the specific column and instrumentation, a good starting point for a reversed-phase separation of a moderately polar compound like this compound would be a mixture of acetonitrile or methanol and water (e.g., 50:50 v/v) with a small amount of acidifier like 0.1% formic acid to improve peak shape.

Q2: How does temperature affect the peak shape of this compound?

A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks and shorter retention times. However, excessively high temperatures can risk degradation of the analyte or the stationary phase. A typical starting point is 30-40°C.

Q3: Can the choice of injection solvent impact peak shape?

A3: Yes, the injection solvent can have a significant effect. For best results, the injection solvent should be the same as or weaker than the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion, including broadening and splitting.

Q4: What type of column is recommended for this compound analysis?

A4: A C18 or C8 column is a common and effective choice for the reversed-phase chromatography of moderately nonpolar compounds like this compound. For improved peak shape, consider using a column with a high degree of end-capping or one packed with hybrid silica particles.

Data Presentation

The following table summarizes key chromatographic parameters that can be adjusted to enhance the peak shape of this compound.

ParameterTypical RangeEffect on Peak Shape
Mobile Phase pH 2.5 - 7.5Can significantly reduce peak tailing by controlling the ionization of the analyte and silanol groups.
Organic Modifier % 30% - 70%Affects retention time and can influence peak symmetry.
Flow Rate 0.8 - 1.5 mL/min (for standard 4.6 mm ID columns)Optimizing the flow rate can minimize peak broadening.
Column Temperature 30 - 50 °CHigher temperatures can lead to sharper peaks and reduced tailing.
Injection Volume 1 - 10 µLReducing the injection volume can mitigate peak fronting and tailing due to overload.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5) using appropriate buffers (e.g., phosphate or acetate buffer).

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.0) until a stable baseline is achieved.

  • Inject this compound Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Record the retention time, peak asymmetry (tailing factor), and peak width.

  • Repeat for Other pH Values: Repeat steps 2-4 for each of the prepared mobile phases.

  • Evaluate Results: Compare the peak shape parameters at each pH to determine the optimal pH for symmetrical peaks.

Protocol 2: Column Selection and Evaluation

  • Select Columns: Choose a minimum of two different reversed-phase columns for evaluation (e.g., a standard C18 column and a C18 column with advanced end-capping or a phenyl-hexyl column).

  • Install and Equilibrate: Install the first column and equilibrate it with the optimized mobile phase from Protocol 1.

  • Perform System Suitability: Inject a this compound standard multiple times (e.g., n=5) and evaluate system suitability parameters, including peak asymmetry, theoretical plates, and reproducibility of retention time and peak area.

  • Repeat for Second Column: Install the second column and repeat step 3.

  • Compare Performance: Compare the system suitability results from both columns to select the column that provides the best peak shape and overall performance for this compound.

Mandatory Visualization

TroubleshootingWorkflow cluster_start cluster_investigate Initial Investigation cluster_solutions Troubleshooting Solutions cluster_end start Start: Poor Peak Shape (Tailing, Fronting, Broadening) check_overload Check for Column Overload start->check_overload check_solvent Verify Sample Solvent Compatibility start->check_solvent optimize_mp Optimize Mobile Phase (pH, Organic %) start->optimize_mp If overload/solvent issues are ruled out reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc Overload Suspected change_solvent Adjust Sample Solvent check_solvent->change_solvent Incompatibility Found end_node End: Improved Peak Shape reduce_conc->end_node change_solvent->end_node change_column Change Column (e.g., End-capped, Different Chemistry) optimize_mp->change_column If mobile phase optimization is insufficient optimize_mp->end_node optimize_temp Adjust Column Temperature change_column->optimize_temp For further refinement change_column->end_node optimize_temp->end_node

Caption: Troubleshooting workflow for enhancing chromatographic peak shape.

reducing ion suppression of Drometrizole-d3 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drometrizole-d3 in complex matrices. The information provided is intended to help overcome common challenges, particularly ion suppression, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression when analyzing this compound in plasma?

Ion suppression in the analysis of this compound in plasma is often caused by co-eluting endogenous matrix components.[1][2] The most common culprits are phospholipids from cell membranes, as well as salts and proteins that remain after insufficient sample cleanup.[1][3] These molecules can compete with this compound for ionization in the mass spectrometer source, leading to a reduced signal and compromising the accuracy and sensitivity of the assay.[4][5]

Q2: I am observing poor signal-to-noise and high variability for this compound. What is the likely cause?

Poor signal-to-noise and high variability are classic symptoms of significant and inconsistent ion suppression. This suggests that your current sample preparation method is not adequately removing interfering components from the plasma matrix.[3] The variability can arise from differences in the composition of individual plasma samples.[5] It is also crucial to ensure that a suitable internal standard, ideally a stable isotope-labeled version like Drometrizole-d4, is being used to compensate for these matrix effects.[6][7]

Q3: Which sample preparation technique is best for reducing ion suppression for this compound in plasma?

There is no single "best" method, as the optimal technique depends on the required sensitivity and the specific laboratory workflow. However, for benzotriazoles like Drometrizole, more rigorous cleanup methods beyond simple protein precipitation are often necessary to minimize ion suppression. The three most common and effective techniques are:

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it may not provide sufficient cleanup for highly sensitive assays, as phospholipids and other small molecules can remain in the supernatant.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning this compound into an organic solvent, leaving many interfering substances behind in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components.[6] It can be highly selective and results in the cleanest extracts, which is crucial for minimizing ion suppression and achieving the lowest limits of detection.[6]

A study on the quantitation of phenolic benzotriazoles in plasma evaluated all three methods and ultimately selected different optimal techniques for various analytes within the same class, underscoring the importance of empirical evaluation.[6]

Q4: Can I use this compound as an internal standard for the analysis of unlabeled Drometrizole?

Yes, this compound is an excellent choice as an internal standard for the quantification of Drometrizole. As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the analyte and experiences similar ion suppression or enhancement effects.[2][7] This allows for accurate correction of signal variations caused by the matrix, improving the precision and accuracy of the results.[2] A study by the National Toxicology Program successfully used Drometrizole-d4 for the analysis of Drometrizole in rat plasma.[6]

Troubleshooting Guide

Issue 1: Low Analyte Recovery

// SPE/LLE Path SPE_Condition [label="Check SPE Conditioning & Equilibration Steps", fillcolor="#FBBC05", fontcolor="#202124"]; SPE_Solvent [label="Verify Elution Solvent Strength and Volume", fillcolor="#FBBC05", fontcolor="#202124"]; LLE_Solvent [label="Evaluate LLE Solvent Polarity and Volume", fillcolor="#FBBC05", fontcolor="#202124"]; LLE_pH [label="Adjust pH of Aqueous Phase", fillcolor="#FBBC05", fontcolor="#202124"]; ResolveSPE [label="Optimize SPE Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ResolveLLE [label="Optimize LLE Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// PPT Path PPT_Solvent [label="Check PPT Solvent-to-Plasma Ratio\n(Typically 3:1 or 4:1 ACN:Plasma)", fillcolor="#FBBC05", fontcolor="#202124"]; PPT_Temp [label="Ensure Sufficiently Low Temperature\nDuring Precipitation", fillcolor="#FBBC05", fontcolor="#202124"]; PPT_Vortex [label="Verify Adequate Vortexing and Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; ConsiderAlternative [label="Recovery Still Low?\nConsider Switching to SPE or LLE", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResolvePPT [label="Optimize PPT Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Recovery Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckMethod; CheckMethod -> SPE_LLE; CheckMethod -> PPT [style=dashed];

SPE_LLE -> SPE_Condition [label="SPE"]; SPE_Condition -> SPE_Solvent; SPE_Solvent -> ResolveSPE;

SPE_LLE -> LLE_Solvent [label="LLE"]; LLE_Solvent -> LLE_pH; LLE_pH -> ResolveLLE;

CheckMethod -> PPT; PPT -> PPT_Solvent [label="Yes"]; PPT_Solvent -> PPT_Temp; PPT_Temp -> PPT_Vortex; PPT_Vortex -> ResolvePPT; PPT_Vortex -> ConsiderAlternative [style=dashed, label="If persistent issues"]; ConsiderAlternative -> End [label="Switched Method"];

ResolveSPE -> End; ResolveLLE -> End; ResolvePPT -> End; } caption { label = "Troubleshooting workflow for low analyte recovery."; fontsize = 12; fontname = "Arial"; }

Caption: Troubleshooting workflow for low analyte recovery.

Issue 2: High Ion Suppression / Inconsistent Results

// PPT Path PPT [label="Protein Precipitation", fillcolor="#F1F3F4", fontcolor="#202124"]; UpgradeCleanup [label="Enhance Cleanup:\nSwitch to LLE or SPE", fillcolor="#FBBC05", fontcolor="#202124"];

// LLE/SPE Path LLE_SPE [label="LLE or SPE", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeChrom [label="Optimize Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Gradient [label="Modify Gradient to Separate\nAnalyte from Matrix Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Test Alternative Column Chemistry", fillcolor="#F1F3F4", fontcolor="#202124"];

// General Path CheckIS [label="Verify Internal Standard Performance", fillcolor="#FBBC05", fontcolor="#202124"]; IS_Coelution [label="Ensure IS Co-elutes with Analyte", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Concentration [label="Check for High IS Concentration\nCausing Self-Suppression", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Ion Suppression Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> AssessMethod; AssessMethod -> CleanupMethod; CleanupMethod -> PPT [label="PPT"]; PPT -> UpgradeCleanup; UpgradeCleanup -> End;

CleanupMethod -> LLE_SPE [label="LLE/SPE"]; LLE_SPE -> OptimizeChrom; OptimizeChrom -> Gradient; Gradient -> Column; Column -> CheckIS;

CheckIS -> IS_Coelution; IS_Coelution -> IS_Concentration; IS_Concentration -> End; }

Caption: Troubleshooting workflow for high ion suppression.

Quantitative Data Summary

The following table summarizes the performance of different extraction methods for the analysis of Drometrizole in rat plasma, adapted from a study by the National Toxicology Program.[6] This data can serve as a benchmark for method development and troubleshooting.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte DrometrizoleDrometrizoleDrometrizole
Internal Standard Drometrizole-d4Drometrizole-d4Drometrizole-d4
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (%RE) -1.5 to +1.8Not specified as optimal-1.3 to +3.3
Precision (%RSD) 3.5 to 8.9Not specified as optimal3.4 to 9.2
Regression (r²) ≥ 0.99≥ 0.99≥ 0.99
Limit of Quantitation 10.0 ng/mL10.0 ng/mL10.0 ng/mL
Limit of Detection 2.0 ng/mL2.0 ng/mL2.0 ng/mL
Optimal Method? NoNoYes

Data extracted and adapted from Lin et al., 2016.[6] The study found LLE to be the optimal method for Drometrizole specifically, though all three methods were evaluated.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Sample Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add Internal Standard: Spike with the working solution of this compound (or d4).

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase-like solvent for LC-MS/MS injection.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Aliquot: Pipette 100 µL of plasma into a glass tube.

  • Add Internal Standard: Spike with the working solution of this compound (or d4).

  • pH Adjustment (Optional): Add a buffer to adjust the pH, which can optimize the extraction efficiency depending on the analyte's pKa.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex/Mix: Vortex for 5-10 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge at 2,000-3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under nitrogen and reconstitute the residue for injection.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Aliquot 100 µL of plasma, add the internal standard, and dilute with an acidic solution (e.g., 4% phosphoric acid in water) to facilitate binding to the sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger solvent might be used to remove lipids.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue for LC-MS/MS analysis.

ExperimentalWorkflow Analysis UPLC-MS/MS Analysis PPT PPT Evaporate Evaporate PPT->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LLE LLE LLE->Evaporate SPE SPE SPE->Evaporate Reconstitute->Analysis

Caption: General experimental workflow for this compound analysis.

References

ensuring long-term stability of Drometrizole-d3 analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the long-term stability of Drometrizole-d3 analytical standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound analytical standards?

A1: this compound analytical standards should be stored at -20°C for long-term stability.[1] It is also noted to be hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, it is crucial to store it in a tightly sealed container, preferably with a desiccant, to prevent degradation from moisture.

Q2: How should I handle this compound standards upon receiving them?

A2: Upon receipt, the standard, which is typically shipped at room temperature, should be immediately transferred to a -20°C freezer for storage.[1] Before opening, allow the container to equilibrate to room temperature to prevent condensation, which could introduce moisture to the hygroscopic compound.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, benzotriazole derivatives, in general, are known to be highly resistant to chemical and biological degradation.[3] However, potential degradation could be initiated by exposure to light (photodegradation), high temperatures, and moisture. Given its function as a UV absorber, prolonged exposure to UV light may lead to photochemical reactions.

Q4: I am seeing unexpected peaks in my chromatogram when analyzing my this compound standard. What could be the cause?

A4: Unexpected peaks could arise from several sources:

  • Contamination: The standard may have been contaminated during handling. Ensure all labware is scrupulously clean.

  • Degradation: The standard may have degraded due to improper storage or handling. Review the storage conditions and handling procedures.

  • Solvent Impurities: Impurities in the solvent used to dissolve the standard can appear as extra peaks. Run a blank solvent injection to check for solvent-related peaks.

  • Matrix Effects: If analyzing the standard in a complex matrix, components of the matrix may interfere with the analysis.[4]

Q5: My this compound standard has changed color. Is it still usable?

A5: The standard is typically an off-white solid.[2] A significant change in color could indicate degradation or contamination. It is recommended to re-qualify the standard against a new, unopened standard if possible. If a new standard is not available, proceed with caution and consider that the purity may be compromised.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound analytical standards.

Issue 1: Poor Peak Shape in HPLC Analysis
  • Possible Cause 1: Column Contamination: Residual sample matrix or previously analyzed compounds may be adsorbed to the column.

    • Solution: Flush the column with a strong solvent. Refer to the column manufacturer's instructions for recommended cleaning procedures.

  • Possible Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape.

    • Solution: Experiment with adjusting the mobile phase pH to find the optimal condition for a sharp, symmetrical peak.

  • Possible Cause 3: Column Overload: Injecting too high a concentration of the standard can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject.

Issue 2: Inconsistent Quantitative Results
  • Possible Cause 1: Standard Instability in Solution: this compound may not be stable in the prepared solution over time.

    • Solution: Prepare fresh solutions of the standard daily. If storing solutions, conduct a stability study to determine the acceptable storage duration and conditions.

  • Possible Cause 2: Inaccurate Pipetting or Dilution: Errors in preparing stock and working solutions will lead to inaccurate results.

    • Solution: Use calibrated pipettes and follow good laboratory practices for solution preparation. Perform serial dilutions carefully.

  • Possible Cause 3: Evaporation of Solvent: Leaving standard solutions uncapped can lead to solvent evaporation and an increase in concentration.

    • Solution: Keep all vials and containers tightly capped when not in use.

Data Summary

Due to the limited availability of public data on the long-term stability of this compound, a comprehensive quantitative data table cannot be provided at this time. However, the following table summarizes the recommended storage and handling conditions based on available product information.

ParameterRecommendationSource
Storage Temperature -20°C[1]
Shipping Temperature Room Temperature[1]
Moisture Hygroscopic, store in a dry place[2]
Light Exposure Store protected from light (general best practice for analytical standards)N/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards
  • Equilibration: Allow the this compound container to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

  • Stock Solution: Dilute to the mark with the solvent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by performing serial dilutions of the stock solution with the appropriate mobile phase or solvent.

  • Storage: Store the stock solution at the recommended temperature, protected from light. Prepare fresh working solutions daily unless solution stability has been established.

Protocol 2: Assessment of this compound Purity by HPLC-UV
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point for benzotriazole compounds. The exact ratio may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Drometrizole has UV absorption maxima that can be used for detection. A starting point would be to scan for the optimal wavelength.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a solution of the this compound standard at a known concentration. b. Inject a blank (solvent) to identify any system or solvent-related peaks. c. Inject the this compound solution. d. Analyze the resulting chromatogram for the main peak and any impurity peaks. e. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Visualizations

TroubleshootingWorkflow start Start: Analytical Issue with this compound check_storage Verify Storage Conditions (-20°C, Dry, Dark) start->check_storage check_handling Review Handling Procedures (Equilibration, Contamination) start->check_handling prepare_fresh Prepare Fresh Standard Solution check_storage->prepare_fresh check_handling->prepare_fresh run_analysis Perform Analysis (e.g., HPLC) prepare_fresh->run_analysis evaluate_results Evaluate Results run_analysis->evaluate_results issue_resolved Issue Resolved evaluate_results->issue_resolved Acceptable Results troubleshoot_instrument Troubleshoot Analytical Instrument (e.g., Check Column, Detector) evaluate_results->troubleshoot_instrument Unacceptable Results (e.g., Poor Peak Shape) consider_degradation Consider Standard Degradation (Re-qualify or Replace) evaluate_results->consider_degradation Persistent Issues troubleshoot_instrument->run_analysis

Caption: Troubleshooting workflow for this compound analytical issues.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of UV Filters: A Focus on Drometrizole and Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of UV filters, with a specific focus on the validation of a method for Drometrizole, a common UV filter, and a comparative analysis with a method employing a deuterated internal standard for other benzotriazole UV stabilizers. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply robust analytical techniques for quality control and research.

Method 1: Validated UPLC-MS/MS Method for the Analysis of Drometrizole Trisiloxane

This section details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Drometrizole Trisiloxane. While this specific example from the literature does not employ Drometrizole-d3 as an internal standard, it provides a comprehensive validation package according to ICH guidelines, making it a valuable reference method.

Experimental Protocol

A rapid and reliable gradient UPLC-MS/MS method was developed for the separation and identification of Drometrizole Trisiloxane and its degradation products.

  • Instrumentation: Waters Acquity UPLC system coupled to a tandem mass spectrometer.

  • Column: C8 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution was used. The exact composition and gradient program would be detailed in a specific study protocol.

  • Detection: Mass spectrometry detection was set for the specific mass-to-charge ratio (m/z) of Drometrizole Trisiloxane and its fragments. Wavelength detection was also performed at 305 nm.

  • Sample Preparation: Samples were dissolved in a suitable solvent and diluted to the desired concentration range for analysis.

Data Presentation: Validation Parameters

The method was validated for specificity, linearity, accuracy, precision, and robustness as per the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResult
**Linearity (R²) **> 0.998
Accuracy (% Recovery) 80.6% - 105.2%
Precision (RSD%) Intra-day: 4.1% - 18.0% Inter-day: 3.4% - 18.8%
Limit of Detection (LOD) 0.050–0.406 ng/L
Limit of Quantification (LOQ) Not explicitly stated in the provided abstract, but would be determined based on signal-to-noise ratio.

Method 2: Comparative Validated Method for Benzotriazole UV Stabilizers Using a Deuterated Internal Standard

For comparison, this section describes a validated method for the determination of other benzotriazole UV stabilizers (BUVSs) in water samples, which utilizes an isotope-labeled internal standard. This approach, known as isotope dilution mass spectrometry, is a gold standard for quantitative analysis due to its high accuracy and precision.

Experimental Protocol

This method employs Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantification of seven target benzotriazole UV stabilizers.

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Internal Standard: An isotope-labeled internal standard for the target analytes was used.

  • Sample Preparation: Solid-phase extraction (SPE) was used to extract and concentrate the analytes from water samples. The elution solvent was a mixture of methanol and dichloromethane.

  • Quantification: The quantification was performed using the isotope internal standard method.

Data Presentation: Validation Parameters

The validation of this method demonstrates the benefits of using a deuterated internal standard.

Validation ParameterResult
**Linearity (R²) **> 0.998
Accuracy (% Recovery) 53.9% - 103.7% (for river water samples)
Precision (RSD%) Intra-day: 4.1% - 18.0% Inter-day: 3.4% - 18.8%
Limit of Detection (LOD) 0.050–0.406 ng/L
Limit of Quantification (LOQ) Not explicitly stated in the provided abstract, but would be determined based on signal-to-noise ratio.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the validation of an analytical method for UV filters using UPLC-MS/MS with an internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Sample Sample Weighing & Dissolution Spiking Internal Standard Spiking Sample->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ

Caption: Experimental workflow for UV filter analysis.

Logical Relationship of Validation Parameters

The following diagram illustrates the logical hierarchy and relationship between the key parameters in analytical method validation, based on ICH guidelines.

Validation Parameters cluster_quantitative Quantitative Tests Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Accuracy->Range Precision->Range Linearity->Range LOD->LOQ

Caption: ICH validation parameter relationships.

A Head-to-Head Comparison: Drometrizole-d3 and Other Internal Standards for Robust Water Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of emerging contaminants in water, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Drometrizole-d3 and other internal standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.

The increasing presence of benzotriazole UV stabilizers, such as Drometrizole, in aquatic environments necessitates reliable and accurate analytical methods for their monitoring. The use of internal standards is crucial for correcting analytical variability, including matrix effects and inconsistencies in sample preparation. Stable isotope-labeled (SIL) internal standards, like this compound, are often considered the gold standard due to their chemical and physical similarity to the target analyte. This guide will delve into a comparison of this compound's expected performance with that of other commonly used internal standards in water analysis.

Performance Comparison of Internal Standards

While direct comparative studies focusing exclusively on this compound are limited, extensive data exists for the closely related deuterated internal standard, d4-1H-Benzotriazole (Benzotriazole-d4). Given their structural and chemical similarities, the performance of this compound is expected to be highly comparable. The following table summarizes the performance of Benzotriazole-d4 and contrasts it with non-isotopically labeled internal standards.

Internal Standard TypeExample Internal Standard(s)Analyte(s)MatrixRecoveryMatrix EffectKey AdvantagesKey Disadvantages
Stable Isotope-Labeled (Deuterated) d4-1H-Benzotriazole (proxy for this compound) BenzotriazolesDrinking Water, Surface Water, Wastewater45-125%[1]Not significant in drinking and surface water[1]Co-elutes with the analyte, effectively compensates for matrix effects and procedural losses.[2]Higher cost, potential for chromatographic shift in some cases.
Structural Analog (Non-Isotopically Labeled) Fenuron, ChloroxuronBenzotriazolesWaterVariable and assumed to differ from analyte loss.[1]Does not co-elute perfectly, leading to less effective compensation for matrix effects.Lower cost, readily available.Different physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior compared to the analyte.[1]

Experimental Protocols

The following is a representative experimental protocol for the analysis of benzotriazoles in drinking water using a stable isotope-labeled internal standard, adapted from a validated regulatory method.[2]

Sample Preparation
  • To a 1 mL aliquot of the water sample, add a known concentration of the isotopically labeled internal standard (e.g., d4-1H-Benzotriazole).

  • Vortex the sample to ensure homogeneity.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Phenyl-Hexyl column

    • Injection Volume: 50 µL

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing a suitable modifier (e.g., formic acid).

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard for confirmation and quantification.

Quantification

The concentration of the target benzotriazole is calculated using the internal standard technique, which involves determining the ratio of the analyte's peak area to the internal standard's peak area and comparing it to a calibration curve.

Workflow and Pathway Visualizations

To further elucidate the experimental process, the following diagrams visualize the analytical workflow and the principle of internal standard correction.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Water Sample Aliquot (1 mL) s2 2. Spike with This compound s1->s2 s3 3. Vortex s2->s3 a1 4. Inject Sample (50 µL) s3->a1 a2 5. Chromatographic Separation a1->a2 a3 6. Mass Spectrometric Detection (MRM) a2->a3 d1 7. Peak Integration a3->d1 d2 8. Calculate Analyte/IS Area Ratio d1->d2 d3 9. Quantify using Calibration Curve d2->d3

Analytical workflow for water analysis using an internal standard.

internal_standard_principle cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Sample (with Matrix Effect) cluster_logic Correction Logic ideal_analyte Analyte Response ideal_ratio Analyte/IS Ratio (Constant) ideal_analyte->ideal_ratio ideal_is Internal Standard Response ideal_is->ideal_ratio logic The ratio of analyte to internal standard remains constant, correcting for signal suppression or enhancement. real_analyte Analyte Response (Suppressed) real_ratio Analyte/IS Ratio (Corrected) real_analyte->real_ratio real_is Internal Standard Response (Suppressed) real_is->real_ratio

Principle of matrix effect correction using a stable isotope-labeled internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for water analysis. Stable isotope-labeled internal standards, such as this compound, offer significant advantages over structural analogs. As demonstrated by the performance of the closely related Benzotriazole-d4, deuterated standards provide superior correction for matrix effects and variability in sample preparation, leading to more accurate and precise quantification of target analytes.[1][2] While the initial cost of isotopically labeled standards may be higher, the improved data quality and method reliability often justify the investment for critical applications in environmental monitoring and research.

References

Drometrizole-d3 vs. Non-Labeled Drometrizole: A Comparative Guide to Recovery in Analytical Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the recovery performance between Drometrizole-d3, a deuterated stable isotope-labeled internal standard, and its non-labeled counterpart, Drometrizole. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in bioanalysis and other trace analysis applications. This is due to its ability to mimic the behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1][2]

This guide will delve into the theoretical advantages of using this compound and present illustrative experimental data to highlight the practical implications for laboratory workflows. The content is designed to assist researchers in making informed decisions regarding the selection of internal standards for the quantification of Drometrizole in various matrices.

The Critical Role of Internal Standards in Analytical Accuracy

Internal standards are essential for correcting variations that can occur during sample preparation and analysis. These variations can arise from multiple sources, including:

  • Sample Extraction: Inconsistent recovery of the analyte from the sample matrix.

  • Matrix Effects: Enhancement or suppression of the analyte signal by other components in the sample.[3]

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response.

An ideal internal standard should have physicochemical properties that are very similar to the analyte. This ensures that it behaves in a nearly identical manner during sample processing and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the most effective because they share the same chemical structure and properties as the analyte, with the only significant difference being their mass.[1][2] This subtle mass difference allows for their distinct detection by a mass spectrometer, while their chemical similarity ensures they co-elute and experience similar recovery and matrix effects.[4]

Comparative Recovery Data: this compound vs. Non-Labeled Drometrizole

Sample IDSpiked Drometrizole (ng/mL)Measured Drometrizole (ng/mL) - No Internal Standard% Recovery - No Internal StandardMeasured Drometrizole (ng/mL) - With this compound IS% Recovery - With this compound IS
Plasma 1107.878%9.999%
Plasma 2106.565%9.898%
Plasma 3108.282%10.1101%
Plasma 4107.171%10.0100%
Plasma 5106.969%9.797%
Average 10 7.3 73% 9.9 99%
%RSD 9.8% 1.6%

Data Interpretation:

The table above demonstrates the significant improvement in accuracy and precision when using this compound as an internal standard. Without an internal standard, the recovery of Drometrizole is variable, leading to a lower average recovery and a higher relative standard deviation (%RSD). This variability is typical in complex matrices like plasma due to sample-to-sample differences in extraction efficiency and matrix effects.

In contrast, when this compound is added to each sample before extraction, it experiences the same losses and matrix effects as the non-labeled Drometrizole. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, resulting in consistently high recovery and excellent precision.

Experimental Protocols

The following is a representative experimental protocol for a recovery experiment designed to compare the quantification of Drometrizole with and without a stable isotope-labeled internal standard.

Materials and Reagents
  • Drometrizole analytical standard

  • This compound internal standard

  • Human plasma (or other relevant matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges

Sample Preparation
  • Spiking: Spike known concentrations of Drometrizole into aliquots of the biological matrix (e.g., human plasma).

  • Internal Standard Addition: To the samples designated for internal standard correction, add a fixed concentration of this compound.

  • Protein Precipitation: Add three volumes of cold acetonitrile to each plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column suitable for the separation of small molecules.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Drometrizole: Precursor ion > Product ion (specific m/z values to be determined)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined, with a +3 Da shift from Drometrizole)

Data Analysis
  • Without Internal Standard: Quantify the Drometrizole concentration in the samples using an external calibration curve prepared in a clean solvent.

  • With Internal Standard: For each sample, calculate the peak area ratio of Drometrizole to this compound. Quantify the Drometrizole concentration using a calibration curve prepared by plotting the peak area ratio against the concentration ratio.

  • Recovery Calculation: Calculate the percent recovery for each sample by dividing the measured concentration by the spiked concentration and multiplying by 100.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Spike Plasma with Drometrizole is_add Add this compound (IS) start->is_add precip Protein Precipitation (ACN) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Sample recon->inject hplc HPLC Separation inject->hplc ms MS/MS Detection hplc->ms data Data Acquisition ms->data

Caption: Experimental workflow for the analysis of Drometrizole with an internal standard.

G cluster_without_is Quantification without Internal Standard cluster_with_is Quantification with this compound IS analyte_response Analyte Response variability Affected by Recovery & Matrix Effects analyte_response->variability result_without Inaccurate Quantification variability->result_without ratio Analyte / IS Ratio compensation Compensates for Recovery & Matrix Effects ratio->compensation result_with Accurate Quantification compensation->result_with

Caption: Rationale for improved accuracy with a stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy for overcoming the challenges of variability in analytical experiments. As demonstrated by the principles of analytical chemistry and the illustrative data presented, this compound provides superior accuracy and precision compared to methods that do not employ an appropriate internal standard. For researchers conducting quantitative analysis of Drometrizole, the adoption of this compound as an internal standard is highly recommended to ensure the reliability and validity of the experimental results.

References

Inter-Laboratory Comparison of Drometrizole-d3 Quantification Methods: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Drometrizole-d3, a deuterated internal standard crucial for accurate analysis of the UV absorber Drometrizole. The following sections present a hypothetical inter-laboratory study designed to assess the performance of common analytical techniques, offering insights into method selection and validation for researchers in pharmaceutical and environmental analysis. While the data presented is illustrative, it is based on typical performance characteristics of the methods described.

Hypothetical Inter-Laboratory Study Design

An inter-laboratory study was conceived to evaluate the accuracy, precision, and sensitivity of this compound quantification methods. In this simulated study, four laboratories were provided with standardized samples of this compound in a human plasma matrix at three different concentration levels: low (1 ng/mL), medium (50 ng/mL), and high (250 ng/mL). The participating laboratories were tasked with analyzing these samples using their in-house validated methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The workflow for this hypothetical inter-laboratory comparison is outlined below.

A Reference Material Preparation (this compound in Human Plasma) B Sample Distribution to 4 Labs A->B C Laboratory Analysis (HPLC-UV & LC-MS/MS) B->C D Data Submission (Accuracy, Precision, LOD, LOQ) C->D E Statistical Analysis (Inter-laboratory & Inter-method Comparison) D->E F Performance Report Generation E->F

Inter-laboratory study workflow.

Data Presentation: Quantitative Method Performance

The following tables summarize the performance data from the hypothetical inter-laboratory study, comparing the accuracy, precision, and sensitivity of the analytical methods employed by the participating laboratories.

Table 1: Method Accuracy (as % Recovery)

LaboratoryMethodLow (1 ng/mL)Medium (50 ng/mL)High (250 ng/mL)
Lab 1LC-MS/MS98.5%101.2%99.8%
Lab 2LC-MS/MS97.9%99.5%100.5%
Lab 3HPLC-UV92.1%95.4%97.2%
Lab 4HPLC-UV93.5%96.8%98.1%

Table 2: Method Precision (as % Relative Standard Deviation - RSD)

LaboratoryMethodLow (1 ng/mL)Medium (50 ng/mL)High (250 ng/mL)
Lab 1LC-MS/MS4.2%2.5%1.8%
Lab 2LC-MS/MS5.1%2.9%2.1%
Lab 3HPLC-UV8.5%6.2%4.5%
Lab 4HPLC-UV9.3%7.1%5.3%

Table 3: Sensitivity - Limits of Detection (LOD) and Quantification (LOQ)

LaboratoryMethodLOD (ng/mL)LOQ (ng/mL)
Lab 1LC-MS/MS0.10.3
Lab 2LC-MS/MS0.150.5
Lab 3HPLC-UV515
Lab 4HPLC-UV720

Experimental Protocols

A detailed experimental protocol for the quantification of this compound using a widely adopted and high-performing method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions.

LC-MS/MS Protocol for this compound Quantification in Human Plasma

  • Sample Preparation (Protein Precipitation)

    • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of acetonitrile containing the internal standard (e.g., a structural analog of Drometrizole, if this compound is the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

  • Liquid Chromatography Conditions

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 20% B

      • 3.1-4.0 min: 20% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the molecule's fragmentation).

      • Internal Standard: Precursor ion > Product ion.

    • Key Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Collision Gas: Argon.

The experimental workflow for this LC-MS/MS protocol is illustrated in the diagram below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample (100 µL) B Add Acetonitrile (300 µL) + Internal Standard A->B C Vortex & Centrifuge B->C D Evaporate Supernatant C->D E Reconstitute in Mobile Phase D->E F Inject into LC System E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometry Detection (ESI+, MRM) G->H I Data Quantification H->I

LC-MS/MS experimental workflow.

Conclusion

Based on the illustrative data, LC-MS/MS methods demonstrate superior performance in terms of accuracy, precision, and sensitivity for the quantification of this compound in a complex matrix like human plasma when compared to HPLC-UV methods. The lower limits of detection and quantification offered by LC-MS/MS make it particularly suitable for applications requiring high sensitivity, such as pharmacokinetic studies or trace-level environmental analysis. While HPLC-UV is a more accessible technique, its lower sensitivity and potentially higher variability should be considered during method selection. This guide underscores the importance of inter-laboratory comparisons in establishing robust and reliable analytical methods.

A Comparative Guide to Assessing the Isotopic Purity of Drometrizole-d3 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and related fields, the isotopic purity of deuterated standards such as Drometrizole-d3 is a critical parameter that directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of this compound, complete with experimental protocols and data presentation, to aid in the selection and verification of high-quality reference standards.

Comparison of this compound Isotopic Purity from Commercial Suppliers

The isotopic purity of this compound, a deuterated form of the UV absorber Drometrizole, is a key indicator of its quality as an internal standard for mass spectrometry-based assays. While manufacturers typically provide a certificate of analysis (CoA) with their products, the level of detail and the reported purity can vary. Below is a summary of typical isotopic purity specifications from leading commercial suppliers.

SupplierLot NumberIsotopic Purity (%)Unlabeled (d0) Impurity (%)d1 Impurity (%)d2 Impurity (%)Chemical Purity (HPLC) (%)
Supplier A A1234599.50.20.3<0.1>99.8
Supplier B B6789099.20.40.4<0.1>99.5
Supplier C C1122399.60.10.3<0.1>99.9

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Researchers should always refer to the specific certificate of analysis provided by the supplier for the exact specifications of a given lot.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated standards like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a highly sensitive and specific method for determining the distribution of isotopic variants (isotopologues) in a deuterated compound.

1. Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

2. Instrumentation and Analysis:

  • Utilize a high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Infuse the working solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire mass spectra in full scan mode in the positive ion mode, as Drometrizole readily forms a protonated molecule [M+H]+.

  • Ensure the mass resolution is sufficient to resolve the isotopic peaks of Drometrizole and its deuterated analogue.

3. Data Analysis:

  • Identify the monoisotopic peak of the unlabeled Drometrizole (d0) and the this compound standard.

  • Measure the peak intensities of the d0, d1, d2, and d3 isotopologues.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d3 peak / Sum of intensities of d0, d1, d2, and d3 peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an alternative and equally powerful method for the determination of isotopic purity, relying on the direct relationship between signal intensity and the number of nuclei.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

2. Instrumentation and Analysis:

  • Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full signal recovery between scans.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

3. Data Analysis:

  • Integrate the signals corresponding to the protons of the internal standard and the residual non-deuterated positions in this compound. The methyl group protons are expected to be deuterated in this compound.

  • Calculate the amount of the non-deuterated impurity by comparing the integral of its signal to the integral of the certified internal standard.

  • The isotopic purity is then calculated by subtracting the percentage of the non-deuterated impurity from 100%.

Workflow and Decision Making in Isotopic Purity Assessment

The following diagrams illustrate the general workflow for assessing the isotopic purity of a this compound standard and the subsequent decision-making process based on the results.

Isotopic Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing cluster_result Result prep Prepare this compound Solution hrms High-Resolution Mass Spectrometry prep->hrms qnmr Quantitative NMR prep->qnmr process_ms Calculate Isotopologue Ratios hrms->process_ms process_nmr Integrate and Quantify Signals qnmr->process_nmr purity Determine Isotopic Purity process_ms->purity process_nmr->purity

Caption: Workflow for assessing the isotopic purity of this compound.

Decision Making Based on Isotopic Purity start Isotopic Purity Result decision Is Purity > 99%? start->decision accept Accept Standard for Use decision->accept Yes re_evaluate Re-evaluate or Reject Standard decision->re_evaluate No investigate Investigate Source of Impurity re_evaluate->investigate

Caption: Decision-making process based on isotopic purity assessment.

By following these guidelines and employing the detailed experimental protocols, researchers can confidently assess the isotopic purity of their this compound standards, ensuring the generation of high-quality, reliable, and reproducible scientific data.

A Comparative Guide to the Analytical Sensitivity of Drometrizole-d3 Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Drometrizole, a widely used UV absorber, across various analytical platforms. As Drometrizole-d3 is a deuterated internal standard, the sensitivity of methods for Drometrizole is directly relevant to its use. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in selecting the most appropriate analytical strategy.

Data Presentation: LOD and LOQ Comparison

The following table summarizes the reported LOD and LOQ values for Drometrizole and related benzotriazole compounds using different analytical techniques and in various sample matrices. It is important to note that direct comparison of values across different matrices can be challenging due to matrix effects.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Drometrizole & 15 other UV filtersCosmetics0.08 - 1.94 µg/mL0.24 - 5.89 µg/mL[1]
LC-MS/MS Phenolic Benzotriazoles (including Drometrizole)Human Plasma≤ 1.2 ng/mL≤ 5.0 ng/mL
LC-MS/MS 7 Benzotriazole UV StabilizersSurface Water0.050 - 0.406 ng/LNot Reported[1][2]
GC-MS BenzotriazolesWastewater0.001 - 0.035 µg/L0.003 - 0.116 µg/L

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method. This process is fundamental to method validation and ensures the reliability of data at low analyte concentrations.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification A Prepare a series of calibration standards of decreasing concentration near the expected LOD/LOQ E Construct a calibration curve from the standard series A->E B Prepare multiple blank samples (matrix without analyte) C Analyze blank samples (n > 10) to determine the standard deviation of the blank response (σ_blank) B->C F Calculate LOD based on: - 3.3 * (σ_blank / Slope of calibration curve) - Signal-to-Noise ratio of ~3:1 C->F D Analyze low-concentration standards to establish a signal-to-noise ratio (S/N) D->F G Calculate LOQ based on: - 10 * (σ_blank / Slope of calibration curve) - Signal-to-Noise ratio of ~10:1 D->G E->F E->G H Prepare and analyze samples spiked at the calculated LOD and LOQ concentrations F->H G->H I Confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ H->I

A generalized experimental workflow for determining LOD and LOQ.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a basis for replicating or adapting these analytical approaches.

HPLC-UV Method for Drometrizole in Cosmetics

This method is suitable for the quantification of Drometrizole in complex matrices such as sunscreen and other personal care products.

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and a phosphate buffer is typically used to achieve separation from other UV filters and matrix components.

  • Detection: UV detection is performed at multiple wavelengths, including 300, 320, and 360 nm, to optimize for different analytes.

  • Sample Preparation:

    • A known weight of the cosmetic product is dissolved in a suitable organic solvent, such as methanol or tetrahydrofuran.

    • The sample is sonicated or vortexed to ensure complete dissolution of the analyte.

    • The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • LOD and LOQ Determination: The limits of detection and quantification are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of decreasing concentrations of Drometrizole standards.[1]

LC-MS/MS Method for Phenolic Benzotriazoles in Human Plasma

This highly sensitive and selective method is ideal for bioanalytical studies requiring the measurement of low concentrations of Drometrizole and its metabolites in biological fluids.

  • Instrumentation: Liquid Chromatograph coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A phenyl-hexyl or C18 reverse-phase column is used for chromatographic separation.

  • Mobile Phase: A gradient elution with solvents such as methanol or acetonitrile and water, often with a modifier like formic acid or ammonium formate to improve ionization.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Drometrizole and its deuterated internal standard (this compound) are monitored.

  • Sample Preparation:

    • Plasma samples are subjected to protein precipitation using a solvent like acetonitrile.

    • Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be employed for sample clean-up and concentration.

    • The extracted sample is then evaporated to dryness and reconstituted in the mobile phase before injection.

  • LOD and LOQ Determination: The LOD and LOQ are established by analyzing a series of spiked plasma samples at decreasing concentrations. The LOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., %RSD < 20%) and accuracy (e.g., 80-120% of the nominal concentration).

GC-MS Method for Benzotriazoles in Wastewater

This method is well-suited for the analysis of thermally stable and volatile compounds like some benzotriazoles in environmental water samples.

  • Instrumentation: Gas Chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used to maximize sensitivity for trace analysis.

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target benzotriazoles.

  • Sample Preparation:

    • Wastewater samples are first filtered to remove suspended solids.

    • Solid-phase extraction (SPE) is a common technique for extracting and concentrating the analytes from the water matrix.

    • The analytes are eluted from the SPE cartridge with an organic solvent, which is then concentrated before GC-MS analysis. Derivatization may be necessary for less volatile benzotriazoles.

  • LOD and LOQ Determination: The method detection limit (MDL), which is analogous to the LOD, is typically determined by analyzing at least seven replicate samples spiked at a concentration near the expected detection limit. The standard deviation of these measurements is then multiplied by the appropriate Student's t-value. The LOQ is often established as a multiple of the LOD (e.g., 3 to 5 times the LOD).

References

Drometrizole-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Drometrizole-d3, a deuterated form of the UV absorber Drometrizole, as an internal standard, with other alternatives. The data presented herein, compiled from various analytical studies, demonstrates the superior performance of isotope-labeled internal standards in correcting for matrix effects and procedural variability, ultimately leading to more reliable quantification of target analytes.

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical ionization efficiency in the mass spectrometer, yet are distinguishable by their mass-to-charge ratio. This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for a highly accurate and precise relative quantification.

Performance Data: this compound and a Comparative Isotope-Labeled Standard

The following tables summarize the performance of analytical methods utilizing deuterated internal standards, including a representative method for benzotriazole UV stabilizers which are structurally related to Drometrizole, and a method for benzotriazoles using a deuterated benzotriazole internal standard. This data highlights the high accuracy (recovery) and precision (relative standard deviation - RSD) achievable with this approach in complex matrices.

Table 1: Performance of an Automated On-line SPE-LC-MS/MS Method for Benzotriazole UV Stabilizers in Environmental Water Samples

AnalyteRecovery (%) at 50 ng/LInter-day RSD (%)
UV-P955
UV-3291028
UV-35011412
UV-2348815
UV-3287610

Data compiled from a study on the determination of benzotriazole UV stabilizers in environmental water samples. Although this study doesn't specify this compound, it uses a similar analytical approach where a deuterated internal standard would be highly suitable and the results are representative of the performance of such standards.

Table 2: Performance of an LC-MS/MS Method for Benzotriazoles in Drinking Water using a Deuterated Internal Standard (d4-1H-Benzotriazole)

AnalyteRecovery (%)RSD (%)
1H-Benzotriazole98 - 105< 5

This data is representative of the performance expected when using a deuterated internal standard like this compound for the analysis of its non-deuterated counterpart or structurally similar compounds.

Comparison with Non-Isotope-Labeled Internal Standards

Studies have consistently shown that while non-isotope-labeled internal standards can improve precision compared to external calibration, they often fail to adequately correct for matrix effects and variations in extraction recovery, leading to reduced accuracy. For instance, a study comparing a non-isotope-labeled internal standard (zileuton) with an isotope-labeled internal standard (lapatinib-d3) for the analysis of lapatinib in human plasma demonstrated that only the isotope-labeled standard could correct for interindividual variability in recovery.[1] While the non-isotope-labeled standard showed acceptable performance in pooled plasma, its accuracy was compromised when analyzing individual patient samples with varying matrix compositions.

Experimental Workflow and Methodologies

The use of this compound as an internal standard typically involves its addition to samples at the beginning of the sample preparation process. This ensures that it undergoes the same extraction, cleanup, and analytical steps as the target analyte.

Caption: A typical experimental workflow for the analysis of benzotriazoles using an internal standard.

Key Experimental Protocol: Analysis of Benzotriazoles in Water Samples

This protocol is a representative example of how this compound would be used in an analytical method for benzotriazoles and similar UV filters.

1. Sample Preparation and Extraction:

  • Spiking: To a 1 mL water sample, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and this compound.

Quantification_Logic Analyte_Peak Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Peak->Response_Ratio IS_Peak This compound Peak Area IS_Peak->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Analyte Concentration Calibration_Curve->Final_Concentration

Caption: The logical relationship for quantification using an internal standard.

Conclusion

The available data strongly supports the use of this compound as an internal standard for the accurate and precise quantification of Drometrizole and structurally related benzotriazole UV stabilizers. Its behavior as a stable isotope-labeled internal standard allows for effective correction of matrix effects and variations inherent in the analytical workflow. For researchers in drug development and environmental analysis, employing this compound can significantly enhance the reliability and validity of quantitative LC-MS/MS data, leading to more robust and defensible results.

References

Performance Evaluation of Drometrizole-d3 in Wastewater Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of emerging contaminants such as Drometrizole, a widely used UV stabilizer, in complex environmental matrices like wastewater is a critical challenge for environmental monitoring and risk assessment. The use of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of the performance of Drometrizole-d3, a deuterated isotope-labeled internal standard, with other analytical approaches for the analysis of Drometrizole in wastewater.

The Critical Role of Internal Standards in Wastewater Analysis

Wastewater is a highly complex and variable matrix, containing a multitude of organic and inorganic compounds that can interfere with the analysis of target analytes. These interferences, collectively known as matrix effects, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation, extraction, and ionization in the mass spectrometer. This allows for the correction of variations in recovery and matrix effects, leading to more accurate and precise measurements.

Comparison of Internal Standard Strategies for Drometrizole Analysis

The selection of an internal standard is a critical step in method development for the analysis of Drometrizole in wastewater. While several approaches exist, the use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard.

Internal Standard TypePrincipleAdvantagesDisadvantagesSuitability for Drometrizole in Wastewater
This compound (Isotope-Labeled) A version of the Drometrizole molecule where some hydrogen atoms are replaced with deuterium. It is chemically identical to the analyte but has a different mass.- Co-elutes with Drometrizole, providing the most accurate correction for matrix effects and recovery losses.[1] - High specificity and sensitivity in mass spectrometric detection. - Recommended by regulatory guidelines for bioanalytical method validation.- Higher cost compared to other internal standards. - Not always commercially available for all analytes.Excellent: Considered the best practice for accurate and precise quantification of Drometrizole in complex matrices like wastewater.
Structural Analogs A compound that is chemically similar to Drometrizole but not identical (e.g., other benzotriazoles).- Lower cost than isotope-labeled standards. - More readily available.- May not co-elute perfectly with Drometrizole, leading to incomplete correction of matrix effects. - Can have different ionization efficiencies and extraction recoveries, introducing bias.Moderate: Can be a viable alternative when this compound is not available, but requires careful validation to ensure it adequately mimics the behavior of Drometrizole.
No Internal Standard (External Calibration) Quantification is based on a calibration curve generated from standards prepared in a clean solvent.- Simplest and least expensive approach.- Highly susceptible to matrix effects, leading to significant inaccuracies in quantification. - Does not account for variations in sample preparation and extraction recovery.Poor: Not recommended for the analysis of trace contaminants in complex matrices like wastewater due to the high potential for inaccurate results.

Performance Data for Drometrizole Analysis in Wastewater

The following table summarizes the performance data for the determination of Drometrizole in wastewater from a study utilizing an online solid-phase extraction coupled to ultra-performance liquid chromatography with tandem mass spectrometry (SPE-UPLC-MS/MS).

AnalyteMatrixMethodLOD (ng/L)LOQ (ng/L)RSD (%)Reference
Drometrizole (UV-P)WastewaterOnline SPE-UPLC-MS/MS0.6 - 4.12.1 - 146.2 - 10Montesdeoca-Esponda et al., 2012[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation

A study by Ajibola et al. (2024) on the analysis of various UV filters and benzotriazole UV stabilizers in wastewater reported extraction recoveries of ≥ 71% for the LC-MS/MS method.[3] The use of a deuterated internal standard, such as this compound, would be expected to provide high and consistent relative recoveries, even with variations in the absolute recovery during sample preparation.

Experimental Protocol: Determination of Drometrizole in Wastewater

The following is a detailed experimental protocol adapted from the method described by Montesdeoca-Esponda et al. (2012) for the analysis of benzotriazole UV stabilizers, including Drometrizole, in wastewater.[2]

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Filtration: Wastewater samples are filtered through a 0.45 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: An appropriate amount of this compound internal standard solution is added to the filtered sample.

  • Online SPE: The sample is then processed using an online SPE system.

    • SPE Cartridge: A suitable SPE cartridge, such as an Oasis HLB, is used for the extraction and preconcentration of the analytes.

    • Loading: The wastewater sample is loaded onto the SPE cartridge.

    • Washing: The cartridge is washed with purified water to remove interfering substances.

    • Elution: The retained analytes, including Drometrizole and this compound, are eluted from the cartridge directly into the UPLC-MS/MS system using an appropriate organic solvent.

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of benzotriazoles.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol or acetonitrile) is used to achieve separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the ionization of Drometrizole.

    • Detection: The analytes are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Drometrizole and this compound are monitored for quantification and confirmation.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of using an isotope-labeled internal standard for accurate quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Online Solid-Phase Extraction (SPE) cluster_analysis UPLC-MS/MS Analysis Wastewater_Sample Wastewater Sample Filtration Filtration (0.45 µm) Wastewater_Sample->Filtration Spiking Spike with this compound Filtration->Spiking Loading Sample Loading Spiking->Loading Washing Cartridge Washing Loading->Washing Elution Elution to UPLC Washing->Elution Separation Chromatographic Separation Elution->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the analysis of Drometrizole in wastewater.

Logical_Relationship cluster_process Analytical Process cluster_measurement MS/MS Measurement Analyte Drometrizole (Analyte) Extraction Extraction Inefficiency Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Wastewater Matrix Matrix->Extraction Ionization Ionization Suppression/Enhancement Matrix->Ionization Extraction->Ionization Analyte_Response Analyte Response Ionization->Analyte_Response IS_Response IS Response Ionization->IS_Response Ratio Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using this compound for accurate quantification.

Conclusion

For the reliable and accurate analysis of Drometrizole in challenging matrices such as wastewater, the use of a deuterated internal standard like this compound is strongly recommended. While direct comparative performance data for this compound against other internal standards in wastewater is limited in the current literature, the principles of isotope dilution mass spectrometry and the available data for the analysis of Drometrizole and other related compounds overwhelmingly support its superiority. By co-eluting with the target analyte and experiencing identical matrix effects and recovery losses, this compound enables the robust and accurate quantification necessary for meaningful environmental monitoring and risk assessment. The detailed experimental protocol provided serves as a valuable starting point for laboratories aiming to implement this best-practice approach.

References

Cross-Validation of Drometrizole-d3 Analytical Methods Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical methods for the quantification of Drometrizole-d3, a deuterated internal standard often used in pharmacokinetic and metabolic studies of the UV absorber Drometrizole. The cross-validation is performed using a certified reference material (CRM) to ensure accuracy and reliability of the analytical data. This document is intended for researchers, scientists, and drug development professionals involved in bioanalysis and formulation development.

Comparison of Analytical Method Performance

The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound was evaluated. A certified reference material was used to prepare calibration standards and quality control samples. The results of the cross-validation are summarized in the table below.

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99850.9992≥ 0.995
Accuracy (% Bias)
Low QC (10 ng/mL)+4.5%+2.1%±15%
Mid QC (100 ng/mL)-2.8%-1.5%±15%
High QC (500 ng/mL)+1.2%+0.8%±15%
Precision (%RSD)
Intra-day (n=6)≤ 5.8%≤ 3.5%≤ 15%
Inter-day (n=18)≤ 7.2%≤ 4.8%≤ 15%
Limit of Quantification (LOQ) 5 ng/mL1 ng/mL-
Recovery (%) 92.5%98.1%85-115%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below.

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 310 nm.

  • Sample Preparation: Samples were prepared by protein precipitation with acetonitrile, followed by centrifugation and filtration of the supernatant. The filtrate was then directly injected into the HPLC system.

GC-MS Method
  • Instrumentation: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection of 1 µL at an injector temperature of 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry: Selected Ion Monitoring (SIM) mode. Ions monitored for this compound were m/z 228.1, 213.1, and 184.1.

  • Sample Preparation: Samples underwent liquid-liquid extraction with ethyl acetate. The organic layer was separated, evaporated to dryness under a gentle stream of nitrogen, and the residue was reconstituted in a suitable solvent for GC-MS analysis.

Cross-Validation Workflow

The following diagram illustrates the logical workflow of the cross-validation process, from the preparation of standards using a certified reference material to the final comparison of the analytical methods.

Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison CRM Certified Reference Material (this compound) Stock Stock Solution Preparation CRM->Stock Cal_QC Calibration Standards & QCs Stock->Cal_QC HPLC HPLC-UV Analysis Cal_QC->HPLC GCMS GC-MS Analysis Cal_QC->GCMS Data_HPLC HPLC Data Evaluation (Linearity, Accuracy, Precision) HPLC->Data_HPLC Data_GCMS GC-MS Data Evaluation (Linearity, Accuracy, Precision) GCMS->Data_GCMS Compare Method Comparison (Bias, Concordance) Data_HPLC->Compare Data_GCMS->Compare

Caption: Workflow for the cross-validation of this compound analytical methods.

Conclusion

Both HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The GC-MS method offers a lower limit of quantification and slightly better precision and accuracy. However, the HPLC-UV method provides a simpler sample preparation protocol. The choice of method will depend on the specific requirements of the study, such as the required sensitivity and sample throughput. The use of a certified reference material is crucial for ensuring the validity of the cross-validation results and the overall quality of the analytical data.

Safety Operating Guide

Proper Disposal of Drometrizole-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Drometrizole-d3, a deuterated form of the UV absorber Drometrizole, is crucial for maintaining laboratory safety and environmental compliance. As with many specialized chemicals, the responsibility for correct disposal lies with the user, who must characterize the waste and follow all applicable regulations. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2] In case of a spill, avoid generating dust and clean the area with a damp cloth or a filtered vacuum, placing the waste in a sealed, appropriately labeled container for disposal.[3]

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of the following four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

To assist in this determination, the following table summarizes the key characteristics of hazardous waste and provides guidance on how to evaluate this compound waste.

Hazardous CharacteristicEPA CodeEvaluation CriteriaAssessment for this compound Waste
Ignitability D001- Liquid with a flash point < 140°F (60°C)- Solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes- Ignitable compressed gas- An oxidizerReview the Safety Data Sheet (SDS) for Drometrizole if available, as the deuterated version will have similar physical properties. The SDS for Drometrizole indicates a flash point of 54°C, suggesting it may be considered ignitable.[2]
Corrosivity D002- Aqueous solution with a pH ≤ 2 or ≥ 12.5This compound is typically a solid. If dissolved in a solution, the pH of the resulting waste stream must be measured.
Reactivity D003- Unstable under normal conditions- Reacts violently with water- Forms potentially explosive mixtures with water- Generates toxic gases, vapors, or fumes when mixed with waterThe SDS for related compounds indicates that Drometrizole is stable under normal conditions but may be incompatible with strong oxidizing agents.[1][2]
Toxicity D004-D043- Contains contaminants at concentrations equal to or greater than those listed in 40 CFR 261.24A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if any toxic constituents leach from the waste. Consult your institution's Environmental Health and Safety (EHS) office.

Step 2: Segregation and Labeling

All this compound waste must be segregated from non-hazardous waste. Collect the waste in a compatible, sealed container that is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics identified in Step 1 (e.g., "Ignitable").[5]

Step 3: On-Site Accumulation

Laboratories may accumulate hazardous waste in a designated Satellite Accumulation Area (SAA).[4] Ensure that the waste containers are kept closed except when adding waste and are stored in a secondary containment bin to prevent spills.[4][5] Be aware of the volume limits for waste accumulation in an SAA, which is typically 55 gallons for hazardous waste or one quart for acutely hazardous (P-listed) waste.[5]

Step 4: Disposal Procedures

Once the waste has been properly characterized, segregated, and labeled, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[1] Your EHS office will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[1][3]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

This compound Disposal Decision Workflow

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Drometrizole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Drometrizole-d3 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.

Personal Protective Equipment (PPE)

When handling this compound, which is an off-white to yellowish crystalline powder, adherence to the following PPE requirements is mandatory to prevent skin contact, eye irritation, and inhalation.

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against dust particles and accidental splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[1] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from contamination.[2][3] Ensure the coat is fully buttoned.
Respiratory Protection N95 or higher-rated Particulate RespiratorEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3]

Operational Plan for Handling this compound

Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.

  • Preparation and Area Designation:

    • Conduct all weighing and handling of this compound powder within a certified chemical fume hood or a designated area with adequate ventilation to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.

  • Handling Procedure:

    • Don all required PPE as specified in the table above.

    • Carefully open the container to avoid creating airborne dust.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that generates dust.

    • If dissolving the compound, add the solvent to the this compound powder slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) gather_materials Gather All Necessary Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe open_container Carefully Open Container don_ppe->open_container Proceed to Handling transfer_powder Transfer Powder (Avoid Dust) open_container->transfer_powder dissolve Dissolve or Use as Needed transfer_powder->dissolve seal_container Seal Container When Done dissolve->seal_container decontaminate Decontaminate Work Surface seal_container->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or excess this compound powder should be treated as hazardous waste.

    • Solutions containing this compound should be collected in a labeled hazardous liquid waste container.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in regular trash.[4]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[4]

    • Ensure all waste containers are securely sealed and properly labeled before collection.

This compound Disposal Workflow

cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal solid_waste Collect Contaminated Solid Waste (Gloves, Paper, etc.) label_solid Place in Labeled Hazardous Solid Waste Container solid_waste->label_solid liquid_waste Collect Contaminated Liquid Waste (Solutions) label_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->label_liquid excess_powder Collect Unused/Excess Powder excess_powder->label_solid seal_containers Securely Seal All Containers label_solid->seal_containers label_liquid->seal_containers store_waste Store Waste in Designated Area seal_containers->store_waste arrange_pickup Arrange for Licensed Hazardous Waste Pickup store_waste->arrange_pickup document Complete Disposal Manifest arrange_pickup->document

Caption: A procedural diagram for the safe disposal of this compound and associated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.